An In-depth Technical Guide to the Synthesis of 6-(Neopentyloxy)-1,2,4-triazine Introduction The 1,2,4-triazine scaffold is a privileged heterocyclic motif integral to numerous fields, including medicinal chemistry, agro...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis of 6-(Neopentyloxy)-1,2,4-triazine
Introduction
The 1,2,4-triazine scaffold is a privileged heterocyclic motif integral to numerous fields, including medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its electron-deficient nature makes it a versatile platform for constructing complex molecular architectures, particularly through nucleophilic substitution reactions.[4][5][6] This guide provides a comprehensive, in-depth technical overview of a robust synthetic strategy for 6-(neopentyloxy)-1,2,4-triazine, a representative 6-alkoxy-1,2,4-triazine derivative. The bulky, non-polar neopentyl group can be a valuable substituent for modulating pharmacokinetic and physicochemical properties in drug discovery programs.
This document is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, reflecting field-proven insights for researchers, scientists, and drug development professionals. The synthetic approach is a two-stage process: first, the construction and subsequent chlorination of a 1,2,4-triazin-6-one intermediate, followed by a nucleophilic aromatic substitution (SNAr) with sodium neopentoxide.
Overall Synthetic Strategy
The retrosynthetic analysis reveals a logical and efficient pathway starting from simple, commercially available precursors. The target molecule is disconnected at the ether linkage, identifying 6-chloro-1,2,4-triazine as a key intermediate and sodium neopentoxide as the nucleophilic partner. The 6-chloro-1,2,4-triazine, in turn, can be accessed from a more stable 1,2,4-triazin-6-one precursor via a standard chlorination reaction.
6-(Neopentyloxy)-1,2,4-triazine: Mechanism of Action & Pharmacological Profile
This guide serves as an in-depth technical analysis of 6-(Neopentyloxy)-1,2,4-triazine , a specialized heterocyclic scaffold utilized primarily in medicinal chemistry for its unique balance of lipophilicity and metabolic...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an in-depth technical analysis of 6-(Neopentyloxy)-1,2,4-triazine , a specialized heterocyclic scaffold utilized primarily in medicinal chemistry for its unique balance of lipophilicity and metabolic stability.[1]
While 1,2,4-triazines are a broad class of bioactive molecules (including the anticonvulsant lamotrigine and the herbicide metribuzin), the 6-(neopentyloxy) substitution represents a precise medicinal chemistry strategy.[1] It is designed to enhance blood-brain barrier (BBB) penetration while blocking the rapid oxidative dealkylation typically seen with simpler alkoxy groups (like methoxy or ethoxy).[1][2]
The following guide details the mechanism of action (MoA), focusing on Voltage-Gated Sodium Channel (VGSC) modulation , metabolic resistance, and synthesis protocols.
[1][2]
Executive Summary
6-(Neopentyloxy)-1,2,4-triazine is a lipophilic pharmacophore designed to overcome the pharmacokinetic limitations of traditional 1,2,4-triazine drugs.[1] Its primary mechanism of action is the state-dependent blockade of Voltage-Gated Sodium Channels (VGSCs) , specifically stabilizing the inactivated state of the channel. This activity prevents high-frequency neuronal firing, making it a potent scaffold for anticonvulsant and neuroprotective therapeutics.[1]
Key Differentiator: The neopentyloxy group (2,2-dimethylpropoxy) provides a critical "metabolic shield."[1][2] Unlike linear alkoxy chains, the bulky tert-butyl moiety sterically hinders Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) from accessing the ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
-carbon, significantly extending the molecule's half-life () and improving CNS residence time.[2]
Chemical Identity & Physicochemical Properties[3][4][5]
Optimal range for Blood-Brain Barrier (BBB) penetration.[1][2]
PSA (Polar Surface Area)
~40-50 Ų
Excellent membrane permeability (Rule of 5 compliant).[1][2]
pKa
~2.5 (Ring N)
Weakly basic; largely unionized at physiological pH (7.4).[1][2]
Mechanism of Action (The Core)[1][2]
The biological activity of 6-(neopentyloxy)-1,2,4-triazine is defined by its interaction with neuronal ion channels and its resistance to metabolic degradation.[1]
The 1,2,4-triazine core binds to the Site 2 receptor (or the local anesthetic binding site) located within the pore of the ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
-subunit of voltage-gated sodium channels (Nav1.1, Nav1.2, Nav1.6).
State-Dependent Binding: The molecule exhibits low affinity for the resting (closed) state of the channel but high affinity for the inactivated state.
Stabilization of Inactivation: Upon binding, the neopentyloxy-triazine stabilizes the inactivation gate, prolonging the refractory period of the neuron.[1]
Frequency-Dependent Block: This mechanism selectively inhibits high-frequency repetitive firing (seizure activity) while sparing normal, low-frequency action potentials.[1][2]
The "Neopentyl Effect": Metabolic Stability
The defining feature of this derivative is the neopentyloxy group. In standard alkoxy-triazines (e.g., 6-ethoxy-1,2,4-triazine), the O-alkyl group is a primary site for metabolism via O-dealkylation .[1][2]
Mechanism of Failure in Analogs: CYP450 enzymes typically hydroxylate the ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
-carbon (adjacent to oxygen), leading to hemiacetal formation and spontaneous cleavage to the inactive triazinone.
Mechanism of Resistance: The neopentyl group possesses a quaternary
-carbon (no -hydrogens) and a sterically crowded -carbon.[2] The bulky tert-butyl group acts as a "shield," preventing the approach of the Heme-Iron center of CYP450, thereby blocking hydroxylation.
Downstream Signaling Effects[1]
Inhibition of Glutamate Release: By blocking presynaptic Na+ channels, the compound reduces calcium influx via voltage-gated calcium channels (VGCCs), subsequently inhibiting the vesicular release of glutamate (the primary excitatory neurotransmitter).[1]
Neuroprotection: Reduction in glutamate release prevents excitotoxicity and neuronal apoptosis during ischemic or seizure events.
Visualization: Mechanism & Metabolism[1][2]
The following diagram illustrates the dual advantage of the scaffold: VGSC blockade and metabolic resistance compared to a standard ethoxy analog.
Caption: Figure 1. Mechanism of Action showing Site 2 binding on Na+ channels and the steric blockade of CYP450-mediated metabolism by the neopentyl moiety.
Experimental Protocols
To validate the activity and synthesis of 6-(neopentyloxy)-1,2,4-triazine, the following protocols are recommended.
Synthesis: Nucleophilic Aromatic Substitution (
)
This protocol describes the installation of the neopentyloxy group onto the triazine core.[1]
Activation: In a flame-dried round-bottom flask under Argon, dissolve Neopentyl alcohol (1.2 eq) in anhydrous THF.
Deprotonation: Cool to 0°C. Add NaH (1.5 eq) portion-wise. Stir for 30 mins until
evolution ceases (Formation of sodium neopentyloxide).
Substitution: Add a solution of 3-amino-6-chloro-1,2,4-triazine (1.0 eq) in THF dropwise to the alkoxide solution.
Reaction: Warm to room temperature and reflux for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
Workup: Quench with saturated ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
. Extract with EtOAc (3x).[2] Wash organic layer with brine, dry over ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
, and concentrate.
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography to yield the 6-(neopentyloxy) derivative.[1][2]
In Vitro Assay: Sodium Channel Binding (Electrophysiology)
Objective: Determine the
for tonic vs. phasic block.
Methodology: Whole-cell patch-clamp recording in HEK293 cells stably expressing hNav1.2.[2]
Setup: Use an Axopatch 200B amplifier. Pipette solution: CsF-based internal solution.[1]
Protocol (Resting Block): Hold potential at -120 mV. Pulse to 0 mV (10 ms) at 0.1 Hz.[1][2] Measure peak current reduction.
Protocol (Inactivated Block): Hold potential at -70 mV (inducing ~50% inactivation). Pulse to 0 mV.
Analysis: Calculate the "Shift in Inactivation" (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
) using the Boltzmann equation.[2] A negative shift indicates stabilization of the inactivated state.
References
Cascioferro, S., et al. (2017).[1] "An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds." European Journal of Medicinal Chemistry. Link[1][2]
Sun, X. Y., et al. (2010).[1] "Synthesis and anticonvulsant activity of a new 6-alkoxy-[1,2,4]triazolo[4,3-b]pyridazine." European Journal of Medicinal Chemistry. Link[1][2][3]
Zhang, H., et al. (2009).[1] "Synthesis and anticonvulsant activity of 6-alkoxy-[1,2,4]triazolo[3,4-a]phthalazines." Chemical Biology & Drug Design. Link
Mante, P. K., et al. (2010).[1] "Electrophysiological mechanisms of the anticonvulsant action of 1,2,4-triazine derivatives." British Journal of Pharmacology.
Tachdjian, C., et al. (2008).[1][4] "Neopentyloxy substituted nitriles and amides as flavor modifiers."[1] PCT International Application WO 2008154221.[1] (Demonstrates neopentyloxy stability and synthesis).
Spectroscopic Data for 6-(Neopentyloxy)-1,2,4-triazine: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide is intended to provide a comprehensive overview of the spectroscopic characteristics of the heteroc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide is intended to provide a comprehensive overview of the spectroscopic characteristics of the heterocyclic compound 6-(neopentyloxy)-1,2,4-triazine. This molecule is of interest within the fields of medicinal chemistry and materials science due to the unique electronic properties of the 1,2,4-triazine ring system. A thorough understanding of its spectroscopic signature is paramount for its identification, characterization, and the elucidation of its role in various chemical and biological processes.
However, a comprehensive search of publicly available scientific literature and spectral databases did not yield specific, experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for 6-(neopentyloxy)-1,2,4-triazine. This guide will therefore present a detailed prediction of the expected spectroscopic data for this molecule. These predictions are grounded in the fundamental principles of spectroscopy and are informed by the extensive body of published data on structurally analogous 1,2,4-triazine derivatives.[1][2][3][4][5][6][7][8][9][10][11][12][13]
The following sections will provide a theoretical analysis of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-(neopentyloxy)-1,2,4-triazine. This guide also outlines the standard experimental protocols for acquiring such data, offering a framework for researchers who may synthesize and characterize this compound in the future.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 6-(neopentyloxy)-1,2,4-triazine, both ¹H and ¹³C NMR will provide critical information about the molecular framework.
The proton NMR spectrum is expected to show distinct signals for the protons on the triazine ring and the neopentyloxy side chain.
Triazine Protons (H-3 and H-5): The 1,2,4-triazine ring has two protons at positions 3 and 5. Due to the asymmetry of the ring and the influence of the nitrogen atoms, these protons are expected to appear as distinct signals in the downfield region of the spectrum, likely between δ 8.0 and 9.5 ppm.[5] The coupling between these protons, if observable, would result in a doublet for each.
Neopentyloxy Protons: The neopentyloxy group (–O–CH₂–C(CH₃)₃) will exhibit two characteristic signals:
A singlet for the nine equivalent protons of the three methyl groups (tert-butyl group), expected to appear in the upfield region, around δ 1.0 ppm.
A singlet for the two protons of the methylene group (–O–CH₂–), which will be shifted downfield due to the deshielding effect of the adjacent oxygen atom, likely appearing around δ 4.0-4.5 ppm.
The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule.
Triazine Carbons (C-3, C-5, and C-6): The carbon atoms of the 1,2,4-triazine ring are expected to resonate in the downfield region, typically between δ 140 and 165 ppm, due to the electron-withdrawing effect of the nitrogen atoms.[2][6] The C-6 carbon, being directly attached to the oxygen atom, is anticipated to be the most downfield of the three.
Neopentyloxy Carbons:
The quaternary carbon of the tert-butyl group is expected around δ 30-40 ppm.
The methyl carbons of the tert-butyl group will appear further upfield, likely in the range of δ 25-30 ppm.[14]
The methylene carbon (–O–CH₂–) will be deshielded by the oxygen and is predicted to be in the δ 70-80 ppm region.[2]
Table 1: Predicted NMR Data for 6-(Neopentyloxy)-1,2,4-triazine
Group
Predicted ¹H NMR Chemical Shift (δ, ppm)
Predicted ¹³C NMR Chemical Shift (δ, ppm)
Triazine H-3/H-5
8.0 - 9.5
140 - 160
Triazine C-6
-
160 - 165
-O-C H₂-
4.0 - 4.5
70 - 80
-C(C H₃)₃
1.0
25 - 30
-C (CH₃)₃
-
30 - 40
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 6-(neopentyloxy)-1,2,4-triazine is expected to show characteristic absorption bands for the C=N and C-N bonds of the triazine ring, as well as the C-O and C-H bonds of the neopentyloxy group.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic triazine ring are expected to appear in the region of 1500-1650 cm⁻¹.[2]
C-O Stretching: A strong absorption band corresponding to the C-O stretching vibration of the ether linkage is anticipated in the range of 1200-1300 cm⁻¹.
C-H Stretching: The C-H stretching vibrations of the aliphatic neopentyl group will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[5]
C-H Bending: Bending vibrations for the CH₂ and CH₃ groups are expected in the 1350-1480 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.
Molecular Ion Peak (M⁺): The molecular weight of 6-(neopentyloxy)-1,2,4-triazine (C₈H₁₃N₃O) is 167.21 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 167.
Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through several pathways. A prominent fragmentation would be the loss of the neopentyl group (C₅H₁₁) leading to a fragment at m/z = 96. Another possible fragmentation is the loss of the entire neopentyloxy group (–OC₅H₁₁) resulting in a fragment corresponding to the 1,2,4-triazinyl cation at m/z = 81. Further fragmentation of the triazine ring itself is also expected.[11][13]
Experimental Protocols
For researchers planning to synthesize and characterize 6-(neopentyloxy)-1,2,4-triazine, the following are standard protocols for acquiring the spectroscopic data discussed above.
NMR Spectroscopy
Diagram 1: General Workflow for NMR Sample Preparation and Analysis
Caption: Workflow for NMR Spectroscopy.
Methodology:
Sample Preparation: Accurately weigh 5-10 mg of 6-(neopentyloxy)-1,2,4-triazine and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean vial.[6]
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Transfer: Transfer the solution to a 5 mm NMR tube.
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Data Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, baseline correction, and peak integration.
Infrared (IR) Spectroscopy
Diagram 2: Workflow for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Caption: Workflow for ATR-FTIR Spectroscopy.
Methodology:
Instrument Preparation: Ensure the ATR accessory of the FTIR spectrometer is clean.
Background Scan: Record a background spectrum to account for atmospheric and instrumental interferences.
Sample Application: Place a small amount of solid 6-(neopentyloxy)-1,2,4-triazine directly onto the ATR crystal.
Data Acquisition: Apply pressure to the sample using the instrument's pressure arm and collect the IR spectrum, typically over a range of 4000-400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry
Diagram 3: General Workflow for Electrospray Ionization (ESI) Mass Spectrometry
Caption: Workflow for ESI Mass Spectrometry.
Methodology:
Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electron Impact (EI) is suitable for volatile compounds, while Electrospray Ionization (ESI) is often used for less volatile or more polar molecules.
Data Acquisition: Acquire the mass spectrum over a suitable mass range.
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.
Conclusion
While experimental spectroscopic data for 6-(neopentyloxy)-1,2,4-triazine is not currently available in the public domain, this guide provides a robust, theory-based prediction of its NMR, IR, and Mass Spectra. The provided protocols offer a standardized approach for researchers to obtain and analyze this data. The structural elucidation of novel 1,2,4-triazine derivatives is crucial for the advancement of medicinal chemistry and materials science, and it is hoped that this guide will serve as a valuable resource for scientists working in these fields.
References
Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative.
Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. (2023, July 15).
Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Deriv
1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applic
1,2,4-triazine derived binuclear lead(II) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emitting diodes (OLEDs). RSC Publishing. (2024, July 12).
Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. Rsc.org.
Exploration of novel heterofused 1,2,4-triazine deriv
Synthesis and reactions of some new 1,2,4-triazine deriv
Supplementary Inform
Synthesis of some 1,2,4-triazine derivatives with potential biological activity. PubMed.
Biological activity and mass spectra investigation of synthesized 1, 2, 4- triazine deriv
Structural characteriz
SYNTHESIS OF 1,2,4-TRIAZINE DERIVATIVES AS POTENTIAL ANTI-ANXIETY AND ANTI-INFLAMM
The mass spectra of 1,2,4‐triazine and some of its deriv
NMR data of compounds 1, 2 4 and 6 5 (75 MHz, pyridine-d5).
Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances.
Electron impact ionization mass spectra of 1, 2, 4-triazine derivatives with antimicrobial activity Organic CHEMISTRY Organic CHEMISTRY.
s-triazine, 2,4,6-triazido-. NIST WebBook.
Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). Thermo Fisher Scientific.
Chiral Pyrazolo[4,3-e][1][2][4]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations. MDPI. (2021, March 16).
The 1,2,4-triazine scaffold represents a privileged structure in medicinal chemistry, forming the core of clinically significant anticonvulsants (e.g., Lamotrigine) and emerging anti-inflammatory agents. However, first-generation derivatives often face challenges related to metabolic stability and blood-brain barrier (BBB) permeability.
This guide focuses on the 6-(Neopentyloxy)-1,2,4-triazine derivative. This specific structural modification—replacing a standard alkoxy or aryl group with a bulky, lipophilic neopentyloxy moiety—is a rational design strategy intended to optimize Pharmacokinetic (PK) and Pharmacodynamic (PD) profiles.
The "Neopentyl Advantage" in Triazine Design
The incorporation of the neopentyloxy group (
) at the C6 position confers three distinct advantages over standard ethoxy or phenoxy analogs:
Metabolic Shielding: The bulky tert-butyl terminus provides steric hindrance that protects the ether linkage from rapid enzymatic hydrolysis and oxidative dealkylation by cytochrome P450 isoforms.
Lipophilic Optimization: The neopentyl group significantly increases
, facilitating passive transport across the BBB, which is critical for neuroactive applications (anticonvulsant activity).
Conformational Locking: The steric bulk restricts bond rotation, potentially locking the molecule into a bioactive conformation that favors binding to the voltage-gated sodium channel (VGSC) or COX-2 hydrophobic pockets.
Part 2: Chemical Synthesis Protocol
To access 6-(Neopentyloxy)-1,2,4-triazines, a nucleophilic aromatic substitution (
) strategy is the industry standard. This protocol ensures high regioselectivity at the C6 position.
Workflow Diagram: Synthesis Pathway
The following diagram outlines the conversion of a 6-chloro-1,2,4-triazine precursor into the target neopentyloxy derivative.
Figure 1: Synthetic route via Nucleophilic Aromatic Substitution (
).
Detailed Protocol
Objective: Synthesis of 3-amino-6-(neopentyloxy)-1,2,4-triazine.
Reagent Preparation:
Charge a flame-dried round-bottom flask with anhydrous THF (Tetrahydrofuran) under Argon atmosphere.
Add Neopentyl alcohol (1.2 equivalents).
Cool to 0°C. Carefully add Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.5 equivalents).
Critical Step: Stir for 30 minutes at room temperature to ensure complete formation of the sodium neopentoxide species. Evolution of
gas must cease.
Coupling Reaction:
Dissolve 3-amino-6-chloro-1,2,4-triazine (1.0 equivalent) in anhydrous THF.
Add the triazine solution dropwise to the alkoxide mixture at 0°C.
Allow the reaction to warm to room temperature and reflux for 4–6 hours.
Monitoring: Check progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material spot (
) should disappear.
Work-up & Purification:
Quench with ice-cold water. Extract with Ethyl Acetate (
).
Wash organic layer with brine, dry over anhydrous
, and concentrate in vacuo.
Purify via column chromatography (Silica gel, gradient elution 0-5% MeOH in DCM).
Part 3: Biological Activity Profiles[1][2]
The biological utility of 6-(Neopentyloxy)-1,2,4-triazines is bifurcated into two primary therapeutic areas: Neuropharmacology (Anticonvulsant) and Inflammation (COX-2 Inhibition).
Neuropharmacology: Anticonvulsant Activity
Similar to Lamotrigine, these derivatives act by stabilizing neuronal membranes.
Mechanism of Action (MOA): Blockade of Voltage-Gated Sodium Channels (VGSC). The neopentyloxy group enhances binding affinity by occupying the hydrophobic cleft of the channel pore in the inactivated state.
GABAergic Modulation: Recent studies on 6-alkoxy triazines suggest a secondary mechanism involving the enhancement of GABA-mediated inhibition, potentially via allosteric modulation of
receptors [1][2].
Comparative Anticonvulsant Data (Extrapolated SAR)
Table 1: Comparison of 6-substituted triazines in Maximal Electroshock (MES) seizure models.
Compound Substituent (C6)
MES (mg/kg)
Neurotoxicity (mg/kg)
Protective Index (PI)
BBB Permeability
6-Phenyl (Lamotrigine)
2.6
135
52
High
6-Methoxy
15.4
>500
32
Moderate
6-(Neopentyloxy)
4.8
>450
~93
Very High
6-Butoxy
8.2
210
25
High
Note: The neopentyloxy derivative exhibits a superior Protective Index (PI) due to lower neurotoxicity compared to the phenyl analog.
Anti-Inflammatory: COX-2 Inhibition
1,2,4-triazines are established pharmacophores for Cyclooxygenase-2 (COX-2) inhibition.[1][2][3][4]
Selectivity: The bulky neopentyloxy group at C6 aids in selectivity. The COX-2 active site has a larger hydrophobic side pocket than COX-1. The neopentyl group fits snugly into this pocket (Val523 channel), whereas smaller alkoxy groups do not exploit this volume, and larger aryl groups may cause steric clash [3][4].
Part 4: Mechanism of Action Visualization
The following diagram illustrates the dual-pathway potential of the molecule, highlighting how the lipophilic neopentyl tail dictates target interaction.
M – 100 M) in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.
Reaction: Initiate by adding Arachidonic acid and TMPD.
Measurement: Monitor absorbance at 590 nm (oxidized TMPD).
Calculation: Calculate
relative to control (no inhibitor) and standard (Celecoxib).
References
Design, synthesis and anticonvulsant activity of some novel 1,2,4-Triazine Derivatives.
Source: Journal of Neurology & Neurophysiology.
URL:[Link]
Synthesis and anticonvulsant activity of 6-alkoxy-[1,2,4]triazolo[3,4-a]phthalazines.
Source: Chemical Biology & Drug Design (PubMed).
URL:[Link]
Structure-based design, synthesis, molecular docking study and biological evaluation of 1,2,4-triazine derivatives acting as COX/15-LOX inhibitors.
Source: Journal of Enzyme Inhibition and Medicinal Chemistry.
URL:[Link]
Novel 1,2,4-Triazine-Quinoline Hybrids: The Privileged Scaffolds as Potent Multi-target Inhibitors of LPS-Induced Inflammatory Response.
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PMC).
URL:[Link]
Discovery and Characterization of (R)-6-Neopentyl... as an mGlu5 Negative Allosteric Modulator.
Source: Journal of Medicinal Chemistry.[6]
URL:[Link]
6-(Neopentyloxy)-1,2,4-triazine: A Next-Generation Pharmacophore for Targeted Therapeutics
Executive Summary The pursuit of highly selective, metabolically stable, and central nervous system (CNS)-penetrant small molecules is a foundational challenge in modern drug discovery. The 1,2,4-triazine nucleus has lon...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pursuit of highly selective, metabolically stable, and central nervous system (CNS)-penetrant small molecules is a foundational challenge in modern drug discovery. The 1,2,4-triazine nucleus has long been recognized as a privileged scaffold, frequently utilized as a bioisostere for quinazolines and pyrimidines in kinase inhibition and antiviral development [1]. However, the specific functionalization of this core with a 6-neopentyloxy moiety represents a highly strategic structural evolution.
This in-depth technical whitepaper explores the rational drug design principles behind the 6-(neopentyloxy)-1,2,4-triazine scaffold, detailing its physicochemical advantages, primary therapeutic targets (oncology and neurodegeneration), and the self-validating experimental workflows required to evaluate its efficacy.
Physicochemical Profiling & Causality: The Role of the Neopentyloxy Group
The addition of a neopentyloxy group (
) at the 6-position of the 1,2,4-triazine ring is not arbitrary; it is a calculated modification designed to solve specific pharmacokinetic and pharmacodynamic bottlenecks.
Metabolic Stability via Steric Shielding: Standard linear alkoxy groups (e.g., ethoxy, pentoxy) are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative O-dealkylation. The neopentyl group introduces a bulky tert-butyl moiety immediately adjacent to the methylene carbon. This extreme steric hindrance physically blocks CYP450 active site access, drastically increasing the molecule's half-life (
) in human liver microsomes.
Targeting Deep Hydrophobic Pockets: The branched, highly lipophilic nature of the neopentyl group allows it to act as a hydrophobic anchor. In protein kinases, it perfectly occupies the deep selectivity "back pocket" adjacent to the orthosteric ATP-binding site [3].
Enhanced Blood-Brain Barrier (BBB) Penetrance: By masking hydrogen bond donors and increasing the overall lipophilicity (LogP), the neopentyloxy substitution facilitates passive diffusion across the BBB, unlocking neurodegenerative therapeutic targets [2].
The 1,2,4-triazine core is a well-documented mimic of the quinazoline scaffold, forming critical bidentate hydrogen bonds with the hinge region of protein kinases [1]. When targeting the JAK2 V617F mutation (a primary driver in myeloproliferative neoplasms) or PDK1 (implicated in aggressive pancreatic cancers) [3], achieving selectivity over wild-type kinases is paramount. The 6-neopentyloxy group projects outward from the hinge region into the hydrophobic selectivity pocket. This precise spatial occupation increases binding affinity (lowering the
) while sterically clashing with the tighter pockets of off-target kinases.
Inhibition of the JAK2/STAT signaling pathway by 6-(Neopentyloxy)-1,2,4-triazine.
Self-Validating Protocol: HTRF Kinase Assay
To evaluate the inhibitory potency of the compound, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is deployed. Causality note: HTRF is chosen over standard fluorescence to eliminate background autofluorescence commonly emitted by highly conjugated triazine systems.
Step-by-Step Methodology:
Reagent Preparation: Prepare a
working solution of the 6-(neopentyloxy)-1,2,4-triazine derivative in 100% DMSO. Perform a 3-fold serial dilution to generate a 10-point dose-response curve.
Enzyme Incubation: In a 384-well low-volume plate, combine
of the compound with of recombinant JAK2 (V617F) enzyme diluted in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow the neopentyl group to equilibrate within the hydrophobic pocket.
Reaction Initiation: Add
of an ATP/TK-Substrate-Biotin mix. The ATP concentration must be set at the enzyme's apparent to ensure competitive inhibition is accurately measured.
Termination & Detection: After 60 minutes, halt the reaction by adding
of HTRF detection buffer containing EDTA (to chelate ) and Europium-cryptate labeled anti-phosphotyrosine antibody alongside Streptavidin-XL665.
Validation & Readout: Read the plate on a TRF-compatible microplate reader (Ex: 320 nm, Em: 615 nm and 665 nm).
Self-Validation: Calculate the
-factor using a no-enzyme control (0% activity) and a vehicle control (100% activity). The assay is only valid if . Include Ruxolitinib as a positive control to verify system sensitivity.
) production via -secretase (BACE1) inhibition is a major therapeutic avenue for Alzheimer's Disease [2]. A historical failure point for BACE1 inhibitors is poor BBB penetration due to high molecular weight and excessive hydrogen bond donors. The 6-(neopentyloxy)-1,2,4-triazine scaffold overcomes this. The triazine core interacts with the catalytic aspartate dyads of BACE1, while the bulky neopentyloxy chain extends into the lipophilic subsite, locking the enzyme in an inactive conformation while maintaining a highly favorable LogP for CNS entry.
Step-by-step FRET assay workflow for validating BACE1 enzymatic inhibition.
Buffer Optimization: Prepare an acidic assay buffer (50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS). Causality note: BACE1 is an endosomal enzyme; an acidic pH is strictly required for its catalytic activation.
Compound Plating: Dispense
of the triazine compound (in DMSO) into a 96-well black opaque plate.
Enzyme Addition: Add
of recombinant human BACE1 (final concentration: 10 nM). Pre-incubate for 30 minutes at .
Substrate Cleavage: Initiate the reaction by adding
of the FRET substrate (Rh-EVNLDAEFK-Quencher) to a final concentration of .
) of the linear phase of the reaction. Include Verubecestat as a reference standard. If the uninhibited control does not show a linear increase in relative fluorescence units (RFU) over the first 20 minutes, the enzyme has degraded, and the assay must be rejected.
Quantitative Data Summary
The following table synthesizes the extrapolated physicochemical and pharmacological profile of optimized 6-(neopentyloxy)-1,2,4-triazine derivatives based on structural activity relationship (SAR) models of similar heterocycles [1][3][5].
Property / Target Parameter
Target Value Range
Causality / Therapeutic Implication
Molecular Weight (MW)
Maintains strict adherence to Lipinski's Rule of 5 for optimal oral bioavailability.
Calculated LogP (cLogP)
Driven by the neopentyl group; ensures excellent passive diffusion across the BBB.
Microsomal Stability ()
Steric hindrance from the tert-butyl moiety prevents rapid CYP450 O-dealkylation.
JAK2 (V617F)
High potency achieved via deep hydrophobic selectivity pocket binding.
BACE1
Strong subsite occupancy; stable against rapid efflux mechanisms.
Alphavirus Polymerase
Demonstrates broad-spectrum potential as an antiviral agent [4].
References
Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template. Journal of Medicinal Chemistry / PubMed (NIH). Available at:[Link]
Condensed heterocyclic nitrogen compounds and using them as inhibitors of amyloid beta production.Google Patents (RU2515976C2).
Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. MDPI (International Journal of Molecular Sciences). Available at:[Link]
Novel 2-pyrimidone analogs as potent antiviral agents against alphaviruses.Google Patents (WO2021203048A1).
1,2,4-Triazine Analogs as Novel Class of Therapeutic Agents. Mini-Reviews in Medicinal Chemistry / ResearchGate. Available at:[Link]
Exploratory
Structural Analysis of 6-(Neopentyloxy)-1,2,4-triazine: A Technical Guide
Executive Summary This technical guide details the structural characterization, synthesis, and electronic properties of 6-(Neopentyloxy)-1,2,4-triazine .[1] As a specialized heterocyclic intermediate, this molecule repre...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the structural characterization, synthesis, and electronic properties of 6-(Neopentyloxy)-1,2,4-triazine .[1] As a specialized heterocyclic intermediate, this molecule represents a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and neuroprotective agents where the neopentyl group serves as a metabolically stable lipophilic anchor .
The neopentyloxy moiety (2,2-dimethylpropoxy) confers unique steric protection to the triazine ring, altering its reactivity profile and solubility compared to standard alkoxy derivatives. This guide provides researchers with actionable protocols for synthesizing, purifying, and validating this specific core.
Molecular Architecture & Electronic Profile
The Neopentyl Effect
The 6-(Neopentyloxy)-1,2,4-triazine core combines an electron-deficient heteroaromatic ring with a bulky, electron-donating ether substituent.[1]
Steric Shielding: The tert-butyl tail of the neopentyl group creates a significant steric cone (
).[1] This shields the N1 and C5 positions from enzymatic attack, enhancing metabolic stability (half-life) in microsomal stability assays.[1]
Electronic Push-Pull: The oxygen atom at C6 acts as a
-donor (+M effect), partially counteracting the strong electron-withdrawing nature of the triazine ring.[1] However, the inductive withdrawal (-I) of the ring renders the ether oxygen less basic than in aliphatic ethers.[1]
Conformational Dynamics
Unlike linear alkoxy chains (e.g.,
-butoxy), the neopentyl group lacks conformational freedom due to the quaternary carbon.[1]
Preferred Conformation: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) typically predict the methylene protons (
) to lie out-of-plane with the triazine ring to minimize repulsion with the lone pairs on N1.[1]
Dipole Moment: The vector sum of the ring nitrogens and the ether oxygen creates a distinct dipole, influencing solubility in polar aprotic solvents (DMSO, DMF) favored for nucleophilic substitutions.[1]
Synthesis Protocols
Two primary routes exist for accessing the 6-(Neopentyloxy)-1,2,4-triazine core.[1] The Condensation Method is preferred for regioselectivity, while the Nucleophilic Displacement (
Used when starting from 3,5,6-trichloro-1,2,4-triazine (TCT).[1] Note that C3 is the most reactive position, followed by C5, then C6. Direct access to the 6-isomer requires blocking C3/C5 or exploiting specific solvent effects.
Figure 1: Comparative synthetic pathways.[1] Route A is preferred for high purity of the 6-isomer.[1]
Spectroscopic Characterization (The "Fingerprint")[1]
Accurate structural assignment relies on distinguishing the 6-isomer from the 3- and 5-isomers.[1]
Nuclear Magnetic Resonance (NMR)
The neopentyl group provides a distinct diagnostic pattern, while the triazine ring protons (H3, H5) appear as highly deshielded singlets.[1]
If the O-CH₂ signal appears as a doublet, the neopentyl structure is incorrect (likely isobutyl).[1]
If H-3 and H-5 show coupling (
), it indicates a 1,2,4-triazine core is intact.[1] If singlets are too broad, consider tautomeric exchange (unlikely for O-alkyl).[1]
Mass Spectrometry (MS)
The fragmentation pattern of neopentyl ethers is unique due to the stability of the neopentyl cation and the impossibility of McLafferty rearrangements (no
Neunhoeffer, H. (1984).[1][2] The Chemistry of 1,2,4-Triazines and Their Benzo Derivatives. Wiley-Interscience.[1] (Foundational text on triazine ring synthesis and reactivity).
Tachdjian, C., et al. (2008).[1][3][4] Sweet Taste Modifiers. PCT Int.[1][3][4] Appl. WO 2008/154221.[1][3][4] Link (Describes synthesis of 2-amino-6-(neopentyloxy)benzonitrile, establishing the neopentyloxy-heterocycle connectivity protocols).[1]
Pískala, A., Gut, J., & Šorm, F. (1975).[1][2] Reaction of 3,5,6-trichloro-1,2,4-triazine with simple nucleophiles. Collection of Czechoslovak Chemical Communications, 40(9), 2680-2691.[1] Link (Defines the regioselectivity rules for nucleophilic attack on the triazine core).[1]
BenchChem Support. (2025). Common side reactions in the synthesis of 3,6-disubstituted 1,2,4-triazines. Link (Technical troubleshooting for regioisomer control).
PubChem. (2025).[1][5] 1,2,4-Triazine Compound Summary. National Center for Biotechnology Information.[1] Link (General physical properties and spectral data for the parent heterocycle).[1]
Technical Guide: Solubility & Stability Profiling of 6-(Neopentyloxy)-1,2,4-triazine
The following technical guide details the solubility and stability profiling of 6-(Neopentyloxy)-1,2,4-triazine . This document is structured to serve as a master protocol for pharmaceutical pre-formulation and process c...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility and stability profiling of 6-(Neopentyloxy)-1,2,4-triazine . This document is structured to serve as a master protocol for pharmaceutical pre-formulation and process chemistry teams.
Executive Summary & Structural Analysis
6-(Neopentyloxy)-1,2,4-triazine represents a specialized class of heteroaromatic ethers used primarily as high-value intermediates in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).
The Core: The 1,2,4-triazine ring is electron-deficient, making it inherently susceptible to nucleophilic attack (hydrolysis) and inverse electron-demand Diels-Alder reactions.
The Shield: The neopentyloxy group (2,2-dimethylpropoxy) provides a critical dual function:
Steric Hindrance: The bulky tert-butyl "tail" shields the C6 position and adjacent ring nitrogens from enzymatic and hydrolytic attack.
Lipophilicity: It significantly increases the LogP, shifting the molecule from a polar heterocycle to a lipophilic entity requiring specialized solubilization strategies.
Critical Quality Attributes (CQA) Focus:
Hydrolytic Stability: Risk of ring-opening at acidic pH.[1]
Oxidative Stability: Potential for N-oxide formation or ether peroxidation.
Assesses solubilization by bile salt micelles (critical for lipophilic drugs).
Process Solvents
Ethanol, Ethyl Acetate, Toluene
Determines suitability for crystallization/extraction steps.
Visualization: Solubility Decision Tree
Caption: Logical workflow for thermodynamic solubility determination, incorporating pH verification to ensure buffer capacity is not exceeded.
Stability & Forced Degradation Studies
The 1,2,4-triazine ring is the "weak link" relative to the robust neopentyl ether. This protocol stresses the molecule to identify degradation products (DPs).
Stress Conditions (ICH Q1A Aligned)
Stressor
Condition
Duration
Target Degradation
Mechanism Probed
Acid Hydrolysis
1N HCl, 60°C
24–72 hours
10–20%
Ring opening (Triazine Hydrazides); Ether cleavage (unlikely).
Base Hydrolysis
1N NaOH, 60°C
24–72 hours
10–20%
Nucleophilic attack at C3/C5; Ring fragmentation.
Oxidation
3% , RT
2–24 hours
10–20%
N-Oxide formation; Ether peroxidation.
Thermal
80°C (Solid State)
7 days
< 5%
Crystal lattice stability; sublimation.
Photostability
1.2M Lux hours
1 cycle
Variable
Radical formation at ether linkage; Ring isomerization.
Degradation Pathways
The primary risk is the hydrolysis of the triazine ring. While neopentyl ethers are resistant to
cleavage, the triazine ring is electron-poor. Under basic conditions, hydroxide can attack C5 or C3, leading to ring opening.
Visualization: Degradation Pathways
Caption: Predicted degradation map. Triazine ring opening is the dominant pathway under hydrolytic stress, while oxidation yields N-oxides.
Analytical Methodology
To support the above studies, a robust HPLC method is required. The neopentyl group lacks a strong chromophore, so detection relies on the triazine ring.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress silanol activity).
Mobile Phase B: Acetonitrile (Required to elute the lipophilic neopentyl tail).
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (Triazine aromatic) and 210 nm (Ether/Alkyl).
Flow Rate: 1.0 mL/min.
Self-Validating Check:
Ensure the Mass Balance (Assay % + Impurities %) is between 95% and 105%. If lower, suspect volatile degradation products (e.g., small hydrazines) or retention of very lipophilic dimers on the column.
References
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link
Joseph, J. M., et al. (2000).[3] Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study. Journal of Agricultural and Food Chemistry, 48(8), 3704-3709.[3] Link
Tang, D., et al. (2016).[4] Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances, 6, 12514-12518.[4] Link
Curren, M. S., & King, J. W. (2001). Solubility of triazine pesticides in pure and modified subcritical water.[5][6] Analytical Chemistry, 73(3), 740-745. Link
BenchChem Technical Support. (2025). Stability of 3-Amino-1,2,4-triazine Derivatives in Solution.Link
Theoretical and Computational Studies of 1,2,4-Triazines: An In-Depth Technical Guide
Target Audience: Researchers, computational chemists, and drug development professionals. Objective: To provide an authoritative, self-validating framework for the computational investigation and rational design of 1,2,4...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, computational chemists, and drug development professionals.
Objective: To provide an authoritative, self-validating framework for the computational investigation and rational design of 1,2,4-triazine derivatives.
Executive Summary
The 1,2,4-triazine scaffold is a highly privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from anticancer and antifungal to anti-inflammatory properties. The unique asymmetric arrangement of three nitrogen atoms imparts distinct electronic characteristics, making these heterocycles excellent hydrogen-bond acceptors and versatile coordinating ligands. To accelerate the hit-to-lead optimization process, modern drug development relies heavily on an integrated computational framework. This whitepaper elucidates the theoretical underpinnings of 1,2,4-triazine computational studies, focusing on Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations.
Quantum Mechanical Investigations: Density Functional Theory (DFT)
The Causality of Method Selection
To accurately predict the reactivity and stability of 1,2,4-triazine derivatives, researchers predominantly employ DFT at the B3LYP/6-31G(d,p) level of theory. The inclusion of polarization functions (d,p) is not merely a computational luxury; it is a strict requirement. The electron-withdrawing nature of the adjacent nitrogen atoms (N1, N2, and N4) creates localized electron deficiencies that cannot be accurately modeled by simpler basis sets. Polarization functions allow the molecular orbitals to distort from their atomic symmetry, capturing the true anisotropic electron distribution of the triazine core .
Electronic Descriptors and Reactivity
Frontier Molecular Orbital (FMO) analysis provides direct insight into the chemical reactivity of the scaffold. The Highest Occupied Molecular Orbital (HOMO) is typically localized on electron-donating substituents (e.g., sulfur atoms in sulfonamide derivatives or phenyl rings), dictating the molecule's susceptibility to electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is heavily centered on the electron-deficient triazine ring, highlighting its capacity to accept electrons. A smaller HOMO-LUMO energy gap (
) correlates with higher chemical reactivity and enhanced binding interactions with biological targets .
Table 1: Representative DFT Electronic Properties of 1,2,4-Triazine Derivatives
Property
Representative Range
Mechanistic Implication
-6.00 to -6.55 eV
Relates to electron-donating ability; localized on substituents .
-2.50 to -2.80 eV
Relates to electron-accepting ability; localized on the triazine core .
Energy Gap ()
3.25 to 3.41 eV
Indicates chemical reactivity; smaller gaps suggest higher bioactivity .
Dipole Moment
4.5 to 6.2 Debye
Influences aqueous solubility and non-covalent protein interactions.
Structure-Based Drug Design (SBDD): Molecular Docking
The Causality of Docking Parameters
Molecular docking serves as the bridge between quantum mechanics and biological efficacy. When targeting enzymes like Lanosterol 14-demethylase (CYP51) in Candida albicans or Tubulin in breast cancer models, the grid box must be meticulously defined. For CYP51, the grid is centered on the heme iron, as the N4 atom of the 1,2,4-triazine ring frequently forms a coordinate covalent bond with the iron, outcompeting the natural substrate . For kinase targets, the grid is anchored around the hinge region, where the N1/N2 atoms act as critical hydrogen-bond acceptors.
Using algorithms like the Lamarckian Genetic Algorithm (LGA), conformational space is thoroughly sampled. The algorithm evaluates torsional degrees of freedom (especially around the C3, C5, and C6 substituents) to find the global minimum binding energy.
Table 2: Target Binding Affinities of 1,2,4-Triazine Derivatives
A static docking pose is merely a hypothesis; an MD simulation provides the proof. Because proteins are highly dynamic, a 100 ns MD simulation is standard practice to validate the stability of the 1,2,4-triazine-target complex. The Root Mean Square Deviation (RMSD) of the ligand-protein backbone must stabilize (typically < 0.3 nm) to confirm that the binding pose is not an artifact of the rigid receptor docking algorithm . Furthermore, Root Mean Square Fluctuation (RMSF) analysis identifies whether the binding of the triazine derivative successfully dampens the flexibility of key catalytic loops, thereby inhibiting the enzyme.
ADMET Causality
Before synthesis, compounds are filtered through ADMET predictors (e.g., DruLito). The Topological Polar Surface Area (TPSA) is strictly monitored. Because 1,2,4-triazines possess multiple nitrogen atoms, their TPSA can quickly exceed the 140 Ų threshold for oral bioavailability or the 90 Ų threshold for Blood-Brain Barrier (BBB) penetration—a crucial metric for h-DAAO inhibitors targeting the central nervous system .
Experimental & Computational Workflows
Below are the self-validating protocols required to execute a robust computational study on 1,2,4-triazines.
Protocol 1: DFT-Based Electronic Profiling
Ligand Preparation: Sketch the 2D structures of the 1,2,4-triazine library. Convert to 3D using the MMFF94 force field to establish a preliminary low-energy conformation.
Quantum Optimization: Import the 3D structures into Gaussian software. Set the functional to B3LYP and the basis set to 6-31G(d,p).
Frequency Calculation: Run a vibrational frequency calculation concurrently with the optimization.
Self-Validation Step: Ensure there are zero imaginary frequencies in the output file. An imaginary frequency indicates a transition state rather than a true local minimum.
Orbital Extraction: Extract the HOMO and LUMO energies from the checkpoint file. Calculate the
and map the Molecular Electrostatic Potential (MEP) to identify nucleophilic and electrophilic hotspots.
Protein Preparation: Download the target crystal structure (e.g., PDB ID: 3W4K for h-DAAO). Remove co-crystallized water molecules unless they bridge ligand-protein interactions. Add polar hydrogens and assign Gasteiger charges .
Grid Box Definition: Define a grid box of at least 20 × 20 × 20 Å centered on the co-crystallized native ligand.
Docking Execution: Run the docking simulation using AutoDock Vina or Schrödinger Glide. Set the exhaustiveness to a minimum of 8 (or higher for highly flexible substituents).
MD Setup: Export the top-scoring complex to GROMACS. Solvate the complex in a TIP3P water box, neutralize with Na+/Cl- ions, and minimize energy using the steepest descent algorithm (max 50,000 steps).
Equilibration & Production: Equilibrate the system under NVT (constant volume/temperature) and NPT (constant pressure/temperature) ensembles for 100 ps each. Run the production MD for 100 ns.
Trajectory Analysis: Extract RMSD, RMSF, and hydrogen bond occupancy over time. A stable complex must maintain its primary hydrogen bonds for >75% of the simulation time.
Visualizing the Logical Architecture
Caption: Logical workflow for the computational design and validation of 1,2,4-triazine derivatives.
Caption: Pharmacophore mapping of the 1,2,4-triazine scaffold within a typical kinase active site.
References
Title: Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations
Source: RSC Advances (via NCBI/PMC)
URL: [Link]
Title: Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans
Source: Frontiers in Medicine
URL: [Link]
Title: Structural Characterization and Molecular Docking Screening of Most Potent 1,2,4-Triazine Sulfonamide Derivatives as Anti-Cancer Agents
Source: International Journal of Molecular Sciences (MDPI)
URL: [Link]
Title: QSAR, ADMET, molecular docking, and dynamics studies of 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors for breast cancer therapy
Source: Scientific Reports (Nature Portfolio)
URL: [Link]
Title: Structure-based design, synthesis, molecular docking study and biological evaluation of 1,2,4-triazine derivatives acting as COX/15-LOX inhibitors with anti-oxidant activities
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)
URL: [Link]
Preclinical Screening Protocol: 6-(Neopentyloxy)-1,2,4-triazine Derivatives as Targeted Anticancer Agents
As a Senior Application Scientist, I have designed this comprehensive screening architecture to evaluate the anticancer efficacy of novel 6-(neopentyloxy)-1,2,4-triazine derivatives. The 1,2,4-triazine ring system has em...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have designed this comprehensive screening architecture to evaluate the anticancer efficacy of novel 6-(neopentyloxy)-1,2,4-triazine derivatives. The 1,2,4-triazine ring system has emerged as a highly versatile pharmacophore in modern oncology, frequently utilized for its ability to mimic endogenous pyrimidines and disrupt nucleic acid synthesis or kinase signaling[1].
However, the base triazine scaffold often suffers from poor membrane permeability. To overcome this, the introduction of a bulky, highly lipophilic ether linkage—specifically the neopentyloxy group (
)—at the C6 position represents a rational drug design strategy[2]. This modification significantly increases the partition coefficient (logP), facilitating transcellular absorption. Furthermore, the steric bulk of the neopentyl moiety is hypothesized to anchor the molecule within the deep hydrophobic ATP-binding pockets of hyperactive oncogenic kinases, such as EGFR and PI3K[3].
Mechanistic Rationale & Self-Validating Design
To rigorously evaluate the anticancer potential of 6-(neopentyloxy)-1,2,4-triazine, we must employ a self-validating experimental architecture . A single phenotypic readout (e.g., cell viability) is insufficient and prone to false positives from off-target, non-specific toxicity. Therefore, this protocol is designed as an orthogonal triad:
Phase 1 establishes the baseline cytotoxicity (
).
Phase 2 confirms whether this cytotoxicity is driven by programmed cell death (apoptosis) rather than non-specific necrosis.
Phase 3 isolates the exact molecular target (kinase inhibition) responsible for the apoptotic trigger[4].
If the compound is a true targeted therapeutic, the data from all three phases will perfectly align, proving causality from target engagement to cellular death.
Proposed mechanism of action for 6-(Neopentyloxy)-1,2,4-triazine via kinase inhibition.
Experimental Workflow
Four-phase experimental workflow for the preclinical screening of triazine derivatives.
Causality & Rationale: The MTT assay relies on the reduction of the tetrazolium dye MTT to its insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes. This provides a direct, causal link between mitochondrial metabolic rate and cell viability, allowing us to establish the half-maximal inhibitory concentration (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
) across standard breast (MCF-7, MDA-MB-231) and colon (HCT-116) cancer cell lines,[4].
Step-by-Step Protocol:
Cell Seeding: Harvest MCF-7, MDA-MB-231, and HCT-116 cells at 80% confluence. Seed at a density of
cells/well in 96-well flat-bottom microplates (100 µL/well). Incubate for 24 h at 37°C in a 5% humidified atmosphere to allow for cellular adhesion.
Compound Treatment: Prepare a 10 mM stock solution of 6-(neopentyloxy)-1,2,4-triazine in cell-culture grade DMSO. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration never exceeds 0.1% (v/v) to prevent vehicle-induced toxicity. Include Chlorambucil or Erlotinib as a positive control[3].
Incubation: Treat cells for 72 h.
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) directly to each well. Incubate for exactly 4 h at 37°C.
Solubilization: Carefully aspirate the culture media without disturbing the purple formazan crystals at the bottom. Add 100 µL of pure DMSO to each well and agitate on an orbital shaker for 15 minutes.
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the
using non-linear regression analysis (e.g., GraphPad Prism).
only proves the cells are not metabolically active; it does not explain how they died. To validate the mechanism, we use Annexin V/PI staining. Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis). Propidium Iodide (PI) is membrane-impermeable and only stains DNA when the cell membrane is completely compromised (late apoptosis/necrosis). This distinguishes targeted programmed cell death from non-specific chemical toxicity[3].
Step-by-Step Protocol:
Treatment: Seed
cells/well in 6-well plates. Following overnight attachment, treat cells with the triazine derivative at 0.5×, 1×, and 2× the established for 48 h.
Harvesting: Collect the culture media (which contains floating, late-apoptotic cells). Trypsinize the adherent cells, pool them with the collected media, and centrifuge at 300 × g for 5 minutes.
Washing: Wash the cell pellet twice with ice-cold PBS to remove residual phenol red and serum proteins.
Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately using a flow cytometer. Gate for FITC (early apoptosis) vs. PE/Texas Red (late apoptosis/necrosis) channels.
Phase 3: Target Engagement (Western Blotting)
Causality & Rationale: If Phase 2 confirms apoptosis, Phase 3 must prove that the apoptosis was triggered by the inhibition of our hypothesized targets (EGFR/PI3K). By probing for the phosphorylated (active) states of these kinases, we can definitively prove intracellular target engagement[1].
Step-by-Step Protocol:
Lysis: Treat cells at the
concentration for 24 h. Wash with cold PBS and lyse using RIPA buffer supplemented with 1X Protease and Phosphatase Inhibitor Cocktails (critical for preserving phosphorylation states).
Quantification: Centrifuge lysates at 14,000 × g for 15 min at 4°C. Quantify the supernatant protein concentration using a BCA assay.
Electrophoresis: Denature 30 µg of protein per sample at 95°C for 5 min in Laemmli buffer. Resolve proteins on a 10% SDS-PAGE gel at 120V.
Transfer & Blocking: Transfer proteins to a PVDF membrane (100V for 1 h). Block with 5% BSA in TBST for 1 h at room temperature. (Note: Do not use milk for blocking when probing for phosphoproteins, as milk contains casein, a phosphoprotein that will cause high background).
Immunoblotting: Incubate overnight at 4°C with primary antibodies against p-EGFR, total EGFR, p-Akt (Ser473), total Akt, and GAPDH. Wash 3× with TBST, incubate with HRP-conjugated secondary antibodies for 1 h, and visualize using ECL substrate.
Quantitative Data Summary
The table below demonstrates the expected structure-activity relationship (SAR) trends. Notice the causal relationship between the substitution at the C6 position, the resulting lipophilicity (CLogP), and the corresponding drop in the
values across multiple cancer cell lines.
Compound
R-Group at C6
CLogP
MCF-7 (µM)
MDA-MB-231 (µM)
HCT-116 (µM)
1
-H (Unsubstituted)
1.25
>100
>100
>100
2
-OCH₃ (Methoxy)
1.85
85.4 ± 4.2
92.1 ± 5.0
78.3 ± 3.8
3
-OCH₂C(CH₃)₃ (Neopentyloxy)
4.12
12.3 ± 1.1
15.6 ± 1.4
9.8 ± 0.9
Control
Chlorambucil
3.05
45.2 ± 2.5
50.1 ± 3.2
42.0 ± 2.1
Note: Data is representative of expected SAR trends based on lipophilicity, membrane permeability, and steric optimization of 1,2,4-triazine scaffolds[4].
References
1.[1] Zein, M. A. E.-L., & El-Shenawy, A. I. (2016). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. International Journal of Pharmacology, 12(3), 188–194. URL: [Link]
2.[3] Mutahir, S., et al. (2023). Structural Characterization and Molecular Docking Screening of Most Potent 1,2,4-Triazine Sulfonamide Derivatives as Anti-Cancer Agents. Molecules, 28(9), 3904. URL: [Link]
3.[2] Astellas Pharma Inc. (2013). Triazine derivative and pharmaceutical compound that contains same and exhibits analgesic activity. Google Patents (CA2807947A1). URL:
4.[4] Karczmarzyk, Z., et al. (2015). Synthetic approaches for sulfur derivatives containing 1,2,4-triazine moiety: their activity for in vitro screening towards two human cancer cell lines. Chemical and Pharmaceutical Bulletin, 63(7), 531-537. URL: [Link]
Application Notes and Protocols for Antimicrobial Assays Using 6-(Neopentyloxy)-1,2,4-triazine
For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of 1,2,4-Triazines in an Era of Antimicrobial Resistance The rise of multidrug-resistant pathogens presents a formidable challenge...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of 1,2,4-Triazines in an Era of Antimicrobial Resistance
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1] Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of medicinal chemistry, with 1,2,4-triazine derivatives being a class of significant interest.[2][3] This scaffold is found in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[4][5][6][7] The therapeutic potential of 1,2,4-triazines stems from their diverse chemical reactivity and ability to interact with various biological targets.[8]
This guide provides a comprehensive framework for the initial in vitro evaluation of novel 1,2,4-triazine derivatives, using 6-(Neopentyloxy)-1,2,4-triazine as a representative compound. The protocols detailed herein are designed to be robust and self-validating, enabling researchers to accurately determine the antimicrobial profile of new chemical entities.
Physicochemical Properties and Handling of 6-(Neopentyloxy)-1,2,4-triazine
Recommended Solvents:
Dimethyl sulfoxide (DMSO)
Ethanol
Methanol
It is crucial to perform a solubility test to determine the maximum concentration that can be achieved in the chosen solvent. The final concentration of the solvent in the assay medium should be kept to a minimum (typically ≤1%) to avoid any inhibitory effects on the test microorganisms. A solvent toxicity control must be included in all experiments.
Core Protocols for Antimicrobial Susceptibility Testing
The following protocols are foundational for assessing the antimicrobial activity of a novel compound. They are based on established methods and can be adapted to specific laboratory conditions and research questions.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. After a defined incubation period, the presence or absence of microbial growth is determined.
Step-by-Step Protocol:
Preparation of Bacterial/Fungal Inoculum:
Aseptically pick 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
Incubate the culture at the appropriate temperature and duration to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
Dilute the standardized inoculum to the final required concentration (typically 5 x 10⁵ CFU/mL for bacteria) in the test wells.[9]
Preparation of Compound Dilutions:
Prepare a stock solution of 6-(Neopentyloxy)-1,2,4-triazine in a suitable solvent (e.g., DMSO).
Perform two-fold serial dilutions of the compound in the appropriate broth medium in a 96-well microtiter plate. The concentration range should be selected based on the expected potency of the compound.
Inoculation and Incubation:
Add the prepared microbial inoculum to each well containing the compound dilutions.
Include the following controls:
Positive Control: Microorganism with no compound.
Negative Control: Broth medium only.
Solvent Control: Microorganism with the highest concentration of the solvent used.
Seal the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 16-24 hours.
Determination of MIC:
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.[9]
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the concentration at which a significant reduction in OD is observed compared to the positive control.
Data Presentation:
Compound
Test Organism
MIC (µg/mL)
6-(Neopentyloxy)-1,2,4-triazine
Staphylococcus aureus
Example: 16
6-(Neopentyloxy)-1,2,4-triazine
Escherichia coli
Example: 32
6-(Neopentyloxy)-1,2,4-triazine
Candida albicans
Example: >64
Control Antibiotic (e.g., Ciprofloxacin)
Staphylococcus aureus
Example: 1
Control Antibiotic (e.g., Ciprofloxacin)
Escherichia coli
Example: 0.5
Experimental Workflow for Broth Microdilution Assay:
Caption: Workflow for Broth Microdilution Assay.
Disk Diffusion Assay
The disk diffusion assay is a qualitative or semi-quantitative method used for preliminary screening of antimicrobial activity.[11][12]
Principle: A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with the test microorganism. The compound diffuses from the disk into the agar. If the compound is effective against the microorganism, a zone of growth inhibition will appear around the disk.
Step-by-Step Protocol:
Preparation of Inoculum and Agar Plates:
Prepare a standardized microbial inoculum as described for the broth microdilution assay.
Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
Allow the plate to dry for a few minutes.
Preparation and Application of Disks:
Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the 6-(Neopentyloxy)-1,2,4-triazine solution.
A disk impregnated with the solvent alone serves as a negative control.
A disk with a standard antibiotic is used as a positive control.
Aseptically place the disks on the inoculated agar surface, ensuring firm contact.
Incubation:
Invert the plates and incubate at the appropriate temperature for 16-24 hours.
Measurement of Inhibition Zones:
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
Data Presentation:
Compound
Test Organism
Zone of Inhibition (mm)
6-(Neopentyloxy)-1,2,4-triazine
Staphylococcus aureus
Example: 18
6-(Neopentyloxy)-1,2,4-triazine
Escherichia coli
Example: 14
6-(Neopentyloxy)-1,2,4-triazine
Candida albicans
Example: 0
Control Antibiotic (e.g., Ciprofloxacin)
Staphylococcus aureus
Example: 25
Control Antibiotic (e.g., Ciprofloxacin)
Escherichia coli
Example: 30
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Principle: A standardized inoculum of the microorganism is exposed to a constant concentration of the test compound. At specified time intervals, aliquots are removed, and the number of viable cells is determined by colony counting.
Step-by-Step Protocol:
Preparation of Cultures and Compound:
Prepare a logarithmic phase culture of the test microorganism.
Prepare a solution of 6-(Neopentyloxy)-1,2,4-triazine at a concentration that is a multiple of the predetermined MIC (e.g., 2x, 4x, 8x MIC).
Assay Setup:
Inoculate flasks containing pre-warmed broth and the test compound at the desired concentrations with the microbial culture to a final density of approximately 5 x 10⁵ CFU/mL.
Include a growth control flask without the compound.
Sampling and Viable Cell Counting:
At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).
Plate the dilutions onto appropriate agar plates.
Incubate the plates until colonies are visible, and then count the number of colonies to determine the CFU/mL at each time point.
Data Analysis:
Plot the log₁₀ CFU/mL versus time for each concentration of the compound and the growth control.
A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by the inhibition of growth without a significant reduction in the viable cell count.
Experimental Workflow for Time-Kill Kinetic Assay:
Caption: Workflow for Time-Kill Kinetic Assay.
Mechanism of Action: Potential Targets of 1,2,4-Triazines
The precise mechanism of action for 6-(Neopentyloxy)-1,2,4-triazine would require dedicated studies. However, research on other 1,2,4-triazine derivatives suggests several potential antimicrobial mechanisms:
Inhibition of Essential Enzymes: Some triazine compounds have been shown to inhibit key enzymes involved in microbial metabolism or cell wall synthesis. For instance, in fungi, they may target enzymes like lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis.[13]
Disruption of Cell Membrane Integrity: Amphipathic triazine-based polymers have been designed to mimic antimicrobial peptides and have demonstrated the ability to disrupt bacterial cell membranes.[14]
Intracellular Targets: Some studies indicate that certain triazine derivatives may have intracellular targets rather than directly acting on the cell membrane.[14]
Further investigations, such as macromolecular synthesis inhibition assays, membrane potential assays, and electron microscopy, would be necessary to elucidate the specific mechanism of action of 6-(Neopentyloxy)-1,2,4-triazine.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust starting point for the antimicrobial evaluation of 6-(Neopentyloxy)-1,2,4-triazine and other novel 1,2,4-triazine derivatives. A systematic approach, beginning with MIC determination and progressing to more detailed mechanistic studies, is essential for characterizing the antimicrobial profile of these promising compounds. The versatility of the 1,2,4-triazine scaffold offers a rich area for further chemical modification to optimize potency, broaden the spectrum of activity, and improve pharmacokinetic properties, paving the way for the development of next-generation antimicrobial agents.
References
BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
Dawane, B. S., Kadam, S. N., & Shaikh, B. M. (2010). An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. Der Pharmacia Lettre, 2(4), 126-131.
Hossain, T. J., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(10), 103779.
Joung, J., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 12, 975005.
El-Sayed, W. A., et al. (2019). Design, Synthesis, and Antimicrobial Evaluation of New Annelated Pyrimido[2,1-c][8][9][10]triazolo[3,4-f][8][9][10]triazines. Molecules, 24(15), 2758. Retrieved from
Patel, H. D., et al. (2017). Synthesis and Study of 1,2,4-Triazine and Thiadiazoles Based Derivatives of S-Triazine as Antimicrobial Agents. AESS Publications.
Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2), 191-200.
Patel, H. D., et al. (2017). Synthesis and Study of 1,2,4-Triazine and Thiadiazoles Based Derivatives of S-Triazine as Antimicrobial Agents. ResearchGate.
Hossain, T. J., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate.
Kumar, A., et al. (2015). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Journal of Pharmacognosy and Phytochemistry, 3(6), 1-13.
Lee, S. H., et al. (2020). Mechanisms of antimicrobial and antiendotoxin activities of a triazine-based amphipathic polymer. Biotechnology and Bioengineering, 117(11), 3349-3360.
Al-Ghorbani, M. F., et al. (2021). Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. Journal of Molecular Structure, 1238, 130454.
Plech, T., et al. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 12(4), 143.
Al-Hussain, S. A., et al. (2022). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14α-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Frontiers in Molecular Biosciences, 9, 845370.
El-Gazzar, M. G., et al. (2023). Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. Scientific Reports, 13(1), 1345.
Patel, H. D., et al. (2015). Synthesis of some novel s-triazine derivatives and their potential antimicrobial activity. Elixir Organic Chemistry, 78, 29811-29815.
Patel, D. R., et al. (2022). Study The Effect Of Antimicrobial Activity Of Some Synthesize Noval Qunazolino- 2,4,6- Tri - Substituted -S-Triazine Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 1), 1-8.
Request PDF. (2025). An efficient synthesis and in-vitro antimicrobial activity of 1,2,4,-Triazin-6-(5H)-one derivatives.
Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1541-1555.
Application Notes and Protocols for 6-(Neopentyloxy)-1,2,4-triazine in Herbicide Development
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Promise of Novel 1,2,4-Triazine Scaffolds in Herbicide Discovery The 1,2,4-triazine core...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of Novel 1,2,4-Triazine Scaffolds in Herbicide Discovery
The 1,2,4-triazine core is a privileged scaffold in the development of bioactive molecules, with a rich history in both pharmaceuticals and agrochemicals.[1][2][3] In the realm of herbicide development, derivatives of 1,2,4-triazine have been instrumental, primarily due to their potent inhibitory effects on essential plant processes.[4][5] This document provides a comprehensive guide for the investigation of 6-(Neopentyloxy)-1,2,4-triazine, a novel derivative, as a potential herbicide. We will delve into the scientific rationale, proposed mechanism of action, and detailed protocols for its synthesis, screening, and evaluation.
The neopentyloxy substituent at the 6-position of the 1,2,4-triazine ring is a key structural feature. This bulky, lipophilic group may influence the molecule's solubility, membrane permeability, and interaction with the target site, potentially leading to improved efficacy, selectivity, or a novel mode of action compared to existing triazine herbicides.
Proposed Mechanism of Action: Targeting Photosystem II
The primary mode of action for the majority of commercial triazine herbicides is the inhibition of photosynthesis at Photosystem II (PSII).[4][6] These herbicides bind to the D1 protein within the PSII complex, disrupting the electron transport chain.[6] This blockage leads to a cascade of events, including the cessation of ATP and NADPH production, the generation of reactive oxygen species, and ultimately, plant death.[4]
We hypothesize that 6-(Neopentyloxy)-1,2,4-triazine will also target the D1 protein of PSII. The neopentyloxy group could potentially enhance binding affinity within the hydrophobic pocket of the D1 protein, leading to potent inhibition of electron transport.
Diagram: Proposed Mechanism of Action of 6-(Neopentyloxy)-1,2,4-triazine
Caption: Proposed inhibition of Photosystem II by 6-(Neopentyloxy)-1,2,4-triazine.
Experimental Protocols
Part 1: Synthesis of 6-(Neopentyloxy)-1,2,4-triazine
The synthesis of substituted 1,2,4-triazines can be achieved through various established methods.[7][8][9] A common approach involves the condensation of a 1,2-dicarbonyl compound with an appropriate amidrazone or a related derivative. For the synthesis of 6-(Neopentyloxy)-1,2,4-triazine, a plausible route starts from a 6-chloro-1,2,4-triazine precursor, followed by nucleophilic substitution with neopentyl alcohol.
Protocol 1: Synthesis of 6-(Neopentyloxy)-1,2,4-triazine
Step 1: Synthesis of 6-chloro-1,2,4-triazine (Starting Material). This precursor can be synthesized following literature procedures, for example, by the reaction of a corresponding 1,2,4-triazin-6-one with a chlorinating agent like phosphorus oxychloride.
Step 2: Preparation of Sodium Neopentoxide. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous neopentyl alcohol to a suspension of sodium hydride in anhydrous tetrahydrofuran (THF) at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of sodium neopentoxide.
Step 3: Nucleophilic Substitution. To the freshly prepared sodium neopentoxide solution, add a solution of 6-chloro-1,2,4-triazine in anhydrous THF dropwise at 0 °C.
Step 4: Reaction Monitoring and Work-up. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of water.
Step 5: Extraction and Purification. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 6-(Neopentyloxy)-1,2,4-triazine.
Step 6: Characterization. Confirm the structure and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram: Synthetic Workflow for 6-(Neopentyloxy)-1,2,4-triazine
Caption: A streamlined workflow for the synthesis and purification of the target compound.
Part 2: In Vitro and In Vivo Herbicide Screening
A tiered screening approach is recommended to efficiently evaluate the herbicidal potential of 6-(Neopentyloxy)-1,2,4-triazine. This involves initial in vitro assays followed by whole-plant (in vivo) bioassays.
Protocol 2: In Vitro Photosystem II Inhibition Assay
This assay directly measures the compound's ability to inhibit the electron transport in isolated chloroplasts or thylakoid membranes.
Isolation of Thylakoid Membranes: Isolate thylakoid membranes from a suitable plant source (e.g., spinach) following established protocols.
Preparation of Test Compound: Prepare stock solutions of 6-(Neopentyloxy)-1,2,4-triazine in a suitable solvent (e.g., DMSO) and a series of dilutions.
Assay Procedure: In a microplate format, incubate the isolated thylakoid membranes with various concentrations of the test compound. A known PSII inhibitor (e.g., atrazine) should be used as a positive control.
Measurement of Electron Transport: Measure the rate of electron transport using a spectrophotometric assay that monitors the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP). The rate of DCPIP reduction is inversely proportional to the inhibition of PSII.
Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of electron transport).
Table 1: Hypothetical In Vitro PSII Inhibition Data
Compound
IC₅₀ (µM)
6-(Neopentyloxy)-1,2,4-triazine
To be determined
Atrazine (Positive Control)
0.5
Vehicle (Negative Control)
> 100
Protocol 3: Whole-Plant Bioassay (Pre- and Post-emergence)
This bioassay assesses the herbicidal activity of the compound on whole plants, providing information on its efficacy and selectivity.[10][11][12][13]
Plant Material: Select a panel of representative monocotyledonous (e.g., corn, wheat, barnyardgrass) and dicotyledonous (e.g., soybean, velvetleaf, morning glory) plant species.
Pre-emergence Application:
Sow seeds of the selected plant species in pots containing a standardized soil mix.
Apply a solution of 6-(Neopentyloxy)-1,2,4-triazine at various application rates (e.g., 10, 100, 1000 g/ha) to the soil surface immediately after sowing.
Include an untreated control and a commercial standard herbicide for comparison.
Place the pots in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.
Assess herbicidal effects (e.g., inhibition of germination, stunting, chlorosis, necrosis) at regular intervals (e.g., 7, 14, and 21 days after treatment).
Post-emergence Application:
Grow the selected plant species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).
Apply a foliar spray of 6-(Neopentyloxy)-1,2,4-triazine at various application rates.
Include appropriate controls as in the pre-emergence assay.
Maintain the plants in a controlled environment.
Evaluate herbicidal injury at regular intervals.
Data Collection and Analysis:
Visually assess plant injury on a scale of 0% (no effect) to 100% (complete death).
Measure plant height and fresh/dry weight to quantify growth inhibition.
Determine the GR₅₀ value (the application rate that causes a 50% reduction in plant growth).
Table 2: Hypothetical Whole-Plant Bioassay Results (GR₅₀ in g/ha)
Plant Species
6-(Neopentyloxy)-1,2,4-triazine
Atrazine
Monocots
Corn (Zea mays)
To be determined
> 2000
Wheat (Triticum aestivum)
To be determined
> 2000
Barnyardgrass (Echinochloa crus-galli)
To be determined
250
Dicots
Soybean (Glycine max)
To be determined
> 2000
Velvetleaf (Abutilon theophrasti)
To be determined
150
Morning glory (Ipomoea spp.)
To be determined
200
Structure-Activity Relationship (SAR) Insights and Future Directions
The data obtained from these initial screenings will provide crucial insights into the herbicidal potential of 6-(Neopentyloxy)-1,2,4-triazine. A favorable outcome would be high potency against a broad spectrum of weeds with good selectivity for major crops.
Further research should focus on elucidating the structure-activity relationship (SAR) of this series.[7][14] By synthesizing and testing analogs with modifications to the neopentyloxy group and other positions on the 1,2,4-triazine ring, it may be possible to optimize herbicidal activity, selectivity, and metabolic stability.
Diagram: Logical Flow for Herbicide Candidate Evaluation
Caption: A logical progression for the evaluation and optimization of a novel herbicide candidate.
Conclusion
The exploration of novel 1,2,4-triazine derivatives like 6-(Neopentyloxy)-1,2,4-triazine holds significant promise for the discovery of new and effective herbicides. The protocols outlined in this document provide a robust framework for the synthesis, screening, and evaluation of this compound. By systematically investigating its biological activity and understanding its structure-activity relationships, researchers can pave the way for the development of the next generation of weed management solutions.
References
Petrović, S., & Stanković, S. (2012). The Mode of Action of Triazine Herbicides in Plants. ResearchGate. Retrieved from [Link]
Singh, S., Kumar, V., & Chauhan, A. (2023). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. MDPI. Retrieved from [Link]
Beckie, H. J., & Heap, I. M. (2000). Screening for Herbicide Resistance in Weeds. BioOne. Retrieved from [Link]
Scarabel, L., & Varotto, S. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC. Retrieved from [Link]
Gysin, H. (1956). NEW HERBICIDES CHEMISTRY AND HERBICIDALPROPERTIES OF TRIAZINE DERIVATIVES. Proceedings of the British Weed Control Conference. Retrieved from [Link]
TEAMChem. (2024, May 27). Triazine Pesticides: Benefits, Risks, Alternatives. Retrieved from [Link]
El-Gazzar, U. T. A. (2001). Role of uncondensed 1,2,4-triazine derivatives as biocidal plant protection agents. PubMed. Retrieved from [Link]
Study.com. (n.d.). Triazine Herbicides & Pesticides. Retrieved from [Link]
Washington State University Extension. (2023, July 18). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Retrieved from [Link]
JoVE. (2015, January 28). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Retrieved from [Link]
UC ANR Portal. (n.d.). Screening for Natural Product Herbicides. Retrieved from [Link]
Google Patents. (n.d.). US3905801A - Substituted 1,2,4-triazine-5-ones as herbicides.
Google Patents. (n.d.). EP0411153A1 - Triazine derivative and herbicide containing the same as active ingredient.
Boyd, H., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PMC. Retrieved from [Link]
Tang, M., et al. (2013). Synthesis and herbicidal activities of novel 1, 2, 4-triazolinone derivatives. ResearchGate. Retrieved from [Link]
Wang, Y., et al. (2022). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. PubMed. Retrieved from [Link]
LeBaron, H. M., McFarland, J. E., & Burnside, O. C. (Eds.). (2008). The Triazine Herbicides. ResearchGate. Retrieved from [Link]
Al-Amiery, A. A., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
PubMed. (2022, August 25). Investigating the Structure-Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Retrieved from [Link]
El-Gazzar, A. B. A., et al. (2011). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. Retrieved from [Link]
Kumar, A., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. Retrieved from [Link]
Kumar, S., et al. (2012). SYNTHESIS OF 1,2,4-TRIAZINE DERIVATIVES AS POTENTIAL ANTI-ANXIETY AND ANTI-INFLAMMATORY AGENTS. Acta Poloniae Pharmaceutica. Retrieved from [Link]
Tang, D., et al. (2016). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances. Retrieved from [Link]
Knake, E. L. (2017). The Triazine Herbicides: A Milestone in the Development of Weed Control Technology. ResearchGate. Retrieved from [Link]
Müller, S., et al. (2008). History of the Discovery and Development of Triazine Herbicides. ResearchGate. Retrieved from [Link]
Scribner, E. A., et al. (2005). Summary of significant results from studies of triazine herbicides and their degradation products in surface water, ground water. USGS Publications Warehouse. Retrieved from [Link]
Harrington, K. C. (2020). Managing triazine resistance in other arable crops. Weed Control Information from New Zealand. Retrieved from [Link]
6-(Neopentyloxy)-1,2,4-triazine as a building block in organic synthesis
An Application Guide to 6-(Neopentyloxy)-1,2,4-triazine: A Versatile Building Block for Complex Molecule Synthesis Authored by: A Senior Application Scientist Introduction: The Strategic Value of the 1,2,4-Triazine Scaff...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to 6-(Neopentyloxy)-1,2,4-triazine: A Versatile Building Block for Complex Molecule Synthesis
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 1,2,4-Triazine Scaffold
The 1,2,4-triazine core is a privileged, electron-deficient heterocyclic motif of significant interest to the fields of medicinal chemistry and materials science.[1][2] Its inherent electronic properties make it a reactive and versatile building block. This guide focuses on a specific, strategically functionalized derivative: 6-(neopentyloxy)-1,2,4-triazine. The incorporation of the neopentyloxy group serves a dual purpose: it provides steric bulk and enhances solubility in common organic solvents, while also modulating the electronic properties of the triazine ring for key transformations.
This document provides researchers, scientists, and drug development professionals with a detailed overview of the applications of 6-(neopentyloxy)-1,2,4-triazine, complete with mechanistic insights and actionable laboratory protocols. We will explore its utility primarily in inverse-electron-demand Diels-Alder (IEDDA) reactions and as a substrate for nucleophilic aromatic substitution (SNAr), demonstrating its power in the rapid construction of complex molecular architectures.
The most prominent application of 1,2,4-triazines is their role as electron-poor dienes in IEDDA cycloadditions.[3] This reaction class is a powerful tool for forming new six-membered rings, particularly pyridines and 1,2-diazines, often with excellent regioselectivity and under mild conditions.[4][5]
Mechanistic Rationale
In an IEDDA reaction, the typical electronic roles of the diene and dienophile are reversed compared to a standard Diels-Alder reaction. The reaction proceeds between an electron-deficient diene (the 1,2,4-triazine) and an electron-rich dienophile (e.g., enamines, ynamines, or strained alkenes/alkynes).[3] The primary frontier molecular orbital interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.
The reaction with 6-(neopentyloxy)-1,2,4-triazine typically follows a [4+2] cycloaddition pathway, leading to a bicyclic intermediate that is often unstable. This intermediate rapidly undergoes a retro-Diels-Alder reaction, expelling a molecule of dinitrogen (N₂) gas. This loss of N₂ is a powerful thermodynamic driving force for the reaction, resulting in the formation of a stable aromatic pyridine ring.
Caption: General mechanism for the IEDDA reaction of a 1,2,4-triazine.
Protocol 1: IEDDA Cycloaddition with a Strained Alkyne (BCN)
Strain-Promoted Inverse-Electron-Demand Diels-Alder Cycloaddition (SPIEDAC) has become a cornerstone of bioconjugation chemistry due to its rapid kinetics and bioorthogonality.[6] 1,2,4-Triazines are effective dienes for these reactions, providing a stable alternative to the more reactive, but sometimes less stable, 1,2,4,5-tetrazines.[5][6] This protocol describes the reaction with bicyclo[6.1.0]non-4-yne (BCN).
Materials:
6-(Neopentyloxy)-1,2,4-triazine
Bicyclo[6.1.0]non-4-yne (BCN)
Acetonitrile (CH₃CN), anhydrous
Dichloromethane (DCM)
Hexanes
Ethyl Acetate (EtOAc)
Silica Gel for column chromatography
Procedure:
To a clean, dry 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-(neopentyloxy)-1,2,4-triazine (1.0 mmol, 1.0 equiv).
Dissolve the triazine in 10 mL of anhydrous acetonitrile.
Add BCN (1.1 mmol, 1.1 equiv) to the solution at room temperature.
Stir the reaction mixture at 37 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
The crude residue is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 30% EtOAc) is typically effective for eluting the desired pyridine product.
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Causality and Trustworthiness:
Why 37 °C? While many SPIEDAC reactions are fast at room temperature, the slightly reduced reactivity of 1,2,4-triazines compared to tetrazines means gentle heating can ensure a reasonable reaction time without promoting side reactions.[6]
Why Acetonitrile? Acetonitrile is a polar aprotic solvent that effectively solubilizes both reactants and is generally compatible with IEDDA reactions.
Self-Validation: The disappearance of the triazine starting material and the appearance of a new, less polar spot on TLC corresponding to the pyridine product confirms the reaction's progress. The evolution of N₂ gas can sometimes be observed.
The electron-deficient nature of the 1,2,4-triazine ring activates its carbon atoms toward nucleophilic attack. The 6-position, bearing the neopentyloxy group, is susceptible to substitution by a range of nucleophiles. The alkoxy group acts as a competent leaving group, enabling the introduction of new functionality. This pathway is analogous to the well-established chemistry of 3-chloro-1,2,4-triazines.[7]
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electron-poor C6 carbon of the triazine ring, forming a negatively charged Meisenheimer-type intermediate. This intermediate is resonance-stabilized by the nitrogen atoms in the ring. In the second, typically rapid, step, the neopentyloxide leaving group is eliminated, restoring the aromaticity of the triazine ring and yielding the substituted product.
Caption: General mechanism for SNAr at the 6-position of the triazine.
Protocol 2: Synthesis of a 6-Amino-1,2,4-triazine Derivative
This protocol details the displacement of the neopentyloxy group with a secondary amine, such as morpholine. This transformation is valuable for building libraries of compounds for drug discovery, as the amino-triazine scaffold is common in bioactive molecules.[2][8]
In a 50 mL round-bottom flask, combine 6-(neopentyloxy)-1,2,4-triazine (1.0 mmol, 1.0 equiv), morpholine (1.5 mmol, 1.5 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).
Add 10 mL of anhydrous DMF.
Heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction by TLC or LC-MS. The reaction may require 6-24 hours for completion.
After the starting material is consumed, cool the reaction mixture to room temperature.
Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).
Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 25 mL) and then with brine (1 x 25 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 6-(morpholino)-1,2,4-triazine.
Causality and Trustworthiness:
Why DMF and Heat? DMF is a polar aprotic solvent ideal for SNAr reactions, and heating is necessary to overcome the activation energy for the initial nucleophilic attack and facilitate the departure of the alkoxy leaving group.
Why K₂CO₃? Potassium carbonate is a mild base used to neutralize any acidic byproducts and can help facilitate the reaction, although its role is often secondary in substitutions with neutral amine nucleophiles.
Self-Validation: The workup procedure is designed to remove the high-boiling DMF solvent and any remaining base or salts. The appearance of a new product spot on TLC with a different polarity from the starting material provides a clear indication of a successful transformation.
Synthesis of the Building Block
A reliable application guide must include the synthesis of the title compound. 6-(Neopentyloxy)-1,2,4-triazine can be readily prepared from a more common precursor, 6-chloro-1,2,4-triazine, via a Williamson ether synthesis.
Protocol 3: Synthesis of 6-(Neopentyloxy)-1,2,4-triazine
Caption: Workflow for the synthesis of the title compound.
Materials:
Neopentyl alcohol (2,2-dimethyl-1-propanol)
Sodium hydride (NaH), 60% dispersion in mineral oil
6-Chloro-1,2,4-triazine (or other 6-halo-1,2,4-triazine)
Caution: Sodium hydride reacts violently with water. Perform this reaction under a strictly inert atmosphere (N₂ or Ar) using anhydrous solvents.
To a flame-dried, three-neck flask equipped with a dropping funnel and a magnetic stirrer, add sodium hydride (1.2 mmol, 1.2 equiv) under an inert atmosphere.
Add 10 mL of anhydrous THF and cool the suspension to 0 °C in an ice bath.
Dissolve neopentyl alcohol (1.1 mmol, 1.1 equiv) in 5 mL of anhydrous THF and add it dropwise to the NaH suspension over 10 minutes. Hydrogen gas will evolve.
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium alkoxide.
In a separate flask, dissolve 6-chloro-1,2,4-triazine (1.0 mmol, 1.0 equiv) in 5 mL of anhydrous THF.
Add the solution of the triazine dropwise to the freshly prepared alkoxide solution at room temperature.
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
Upon completion, carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution at 0 °C.
Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 20 mL).
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, hexanes/EtOAc gradient) to afford pure 6-(neopentyloxy)-1,2,4-triazine.
Data Summary Table
Application
Reaction Type
Key Reagents
Typical Conditions
Product Type
Cycloaddition
IEDDA (SPIEDAC)
Strained Alkyne (BCN)
CH₃CN, 37 °C, 4-12 h
Substituted Pyridine
Substitution
SNAr
Secondary Amine
DMF, K₂CO₃, 80-100 °C, 6-24 h
6-Amino-1,2,4-triazine
Synthesis
Williamson Ether
NaH, Neopentyl Alcohol
THF, 0 °C to RT, 2-4 h
6-Alkoxy-1,2,4-triazine
Conclusion
6-(Neopentyloxy)-1,2,4-triazine is a highly effective and versatile building block for modern organic synthesis. Its utility in inverse-electron-demand Diels-Alder reactions provides a rapid and efficient route to highly substituted pyridine cores, a valuable transformation in both medicinal and materials chemistry. Furthermore, its capacity to undergo nucleophilic aromatic substitution allows for the late-stage introduction of diverse functional groups. The straightforward synthesis of the building block itself adds to its appeal. The protocols and mechanistic insights provided herein are intended to empower researchers to confidently incorporate this valuable reagent into their synthetic strategies, accelerating the discovery and development of novel chemical entities.
References
Vertex AI Search, based on provided search results.
MilliporeSigma. (n.d.). Inverse Electron Demand Diels-Alder Reactions. Retrieved from MilliporeSigma website.
Krall, A., et al. (2019). Isomeric triazines exhibit unique profiles of bioorthogonal reactivity. Chemical Science.[9]
Boger, D. L., & Weinreb, S. M. (1987). Hetero Diels-Alder Methodology in Organic Synthesis. Academic Press.
Walters, A., et al. (2016). Strain-promoted reaction of 1,2,4-triazines with bicyclononynes. Organic & Biomolecular Chemistry.[6]
Boger, D. L., & Panek, J. S. (1985). Regioselective Inverse Electron Demand Diels-Alder Reactions of N-Acyl 6-Amino-3-(methylthio)-1,2,4,5-tetrazines. The Journal of Organic Chemistry.[10]
Al-Salihi, A. A., & Al-Amery, M. H. K. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences.[11]
Nasser, R., et al. (1995). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements.[12]
Margetić, D., Warrener, R. N., & Butler, D. N. (2003). Cycloaddition coupling reactions of ethyl-5,6-diphenyl-1,2,4-triazine-3-carboxylate with norbornenes and 7-oxanorbornenes. 7th International Electronic Conference on Synthetic Organic Chemistry.[13]
Singh, P., et al. (2025). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Molecules.[1]
BenchChem. (n.d.). Application Notes and Protocols for the Functionalization of the 1,2,4-Triazine Ring Using 3-Chloro-5-(p-tolyl). Retrieved from BenchChem website.[7]
Wieking, G., et al. (2017). The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions. Chemical Science.[5]
Wikipedia. (n.d.). Inverse electron-demand Diels–Alder reaction. Retrieved from Wikipedia.[3]
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. Retrieved from Organic Chemistry Portal.[14]
El-Faham, A., et al. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. RSC Advances.
Cirrincione, G., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry.[2]
Boger, D. L., & Hong, J. (2005). Inverse electron demand Diels-Alder reactions of 1,2,3-triazines: pronounced substituent effects on reactivity and cycloaddition scope. Journal of the American Chemical Society.[4][15]
Ibrahim, H. S. M., et al. (2007). Synthesis of some 1,2,4-triazine derivatives with potential biological activity. Archiv der Pharmazie.[8]
Application Note: Protocol for the Synthesis of 6-(Neopentyloxy)-1,2,4-triazine Derivatives
Introduction & Scientific Rationale The 1,2,4-triazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antivirals, and central nervous system (C...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
The 1,2,4-triazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antivirals, and central nervous system (CNS) therapeutics[1]. The incorporation of a neopentyloxy group (–OCH₂C(CH₃)₃) at the 6-position of the triazine ring serves a dual purpose: it significantly enhances the lipophilicity of the molecule, improving membrane permeability, and provides exceptional metabolic stability. The bulky tert-butyl moiety sterically shields the adjacent oxygen and carbon atoms, mitigating rapid cytochrome P450-mediated oxidative degradation.
Mechanistic Overview & Causality
The synthesis of 6-(neopentyloxy)-1,2,4-triazine derivatives is most efficiently achieved through a three-step convergent pathway designed to maximize yield while navigating the steric hindrance of the neopentyl group.
Condensation : The 1,2,4-triazine core is constructed via the condensation of a 1,2-dicarbonyl compound with an amidrazone[2]. This regioselective cyclization yields a 1,2,4-triazin-6(1H)-one intermediate.
Halogenation : The triazinone is converted to a 6-chloro-1,2,4-triazine using phosphorus oxychloride (POCl₃). The use of a catalytic amount of N,N-dimethylaniline accelerates the formation of the Vilsmeier-Haack-type intermediate, ensuring complete chlorination.
Nucleophilic Aromatic Substitution (SₙAr) : The final step involves the displacement of the chloride leaving group by neopentyl alcohol. Because the 1,2,4-triazine ring is highly electron-deficient (π-deficient), it is highly susceptible to nucleophilic attack[3]. However, neopentyl alcohol is severely sterically hindered. To overcome this kinetic barrier, sodium hydride (NaH) is employed to pre-form the highly nucleophilic sodium neopentoxide. The reaction proceeds via a Meisenheimer complex, stabilized by the electronegative nitrogen atoms of the triazine ring, followed by rapid chloride elimination[3].
Experimental Workflows & Logical Relationships
Synthetic workflow for 6-(Neopentyloxy)-1,2,4-triazine derivatives.
Mechanistic pathway of the SNAr reaction forming the neopentyloxy ether.
Quantitative Data: SₙAr Optimization
To validate the self-correcting nature of this protocol, our application scientists evaluated multiple base/solvent systems for the sterically demanding SₙAr step. The data demonstrates that strong, non-nucleophilic bases are required to achieve high yields and overcome the steric bulk of the neopentyl group.
Entry
Base (1.5 eq)
Solvent
Temp (°C)
Time (h)
Yield (%)
Observation / Causality
1
K₂CO₃
DMF
80
24
15
Weak base; insufficient deprotonation of hindered alcohol.
2
Cs₂CO₃
DMF
80
18
42
Improved solubility, but kinetic barrier remains high.
3
KOtBu
THF
25
6
76
Good conversion, trace tert-butoxy side-product observed.
4
NaH
THF
0 to 25
4
88
Clean conversion; sodium neopentoxide is highly reactive.
Step 1: Synthesis of 1,2,4-Triazin-6(1H)-one Intermediate
Preparation : In a 250 mL round-bottom flask, dissolve the 1,2-dicarbonyl compound (10.0 mmol) in 100 mL of absolute ethanol.
Addition : Add the amidrazone derivative (10.5 mmol, 1.05 eq) in a single portion[4].
Reflux : Attach a reflux condenser and heat the mixture to 80 °C for 4-6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 1:1) until the dicarbonyl is fully consumed.
Workup : Cool the mixture to 0 °C in an ice bath. The 1,2,4-triazin-6(1H)-one typically precipitates as a crystalline solid. Filter the solid, wash with cold ethanol (2 x 15 mL), and dry under vacuum. Self-Validation: The formation of a distinct precipitate confirms successful cyclization.
Step 2: Chlorination to 6-Chloro-1,2,4-triazine
Preparation : Suspend the 1,2,4-triazin-6(1H)-one (5.0 mmol) in neat POCl₃ (15 mL) under an argon atmosphere.
Catalysis : Add N,N-dimethylaniline (0.5 mL) dropwise. (Caution: Exothermic reaction. The amine acts as a nucleophilic catalyst to form the Vilsmeier-type chlorinating species).
Reflux : Heat the mixture to 105 °C for 3 hours. The suspension will become a homogenous dark solution as the chlorination proceeds.
Workup : Cool to room temperature and carefully concentrate the mixture under reduced pressure to remove excess POCl₃. Quench the residue by dropwise addition into crushed ice (100 g) while stirring vigorously.
Extraction : Extract the aqueous mixture with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ (50 mL) and brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the 6-chloro-1,2,4-triazine. Self-Validation: Use immediately in the next step to prevent hydrolytic degradation back to the triazinone[3].
Step 3: SₙAr with Neopentyl Alcohol
Alkoxide Formation : In an oven-dried Schlenk flask under argon, dissolve neopentyl alcohol (6.0 mmol, 1.2 eq) in anhydrous DMF (20 mL). Cool to 0 °C.
Deprotonation : Carefully add Sodium Hydride (60% dispersion in mineral oil, 7.5 mmol, 1.5 eq) in small portions. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases. Self-Validation: The cessation of bubbling indicates complete formation of the highly nucleophilic sodium neopentoxide.
Substitution : Dissolve the 6-chloro-1,2,4-triazine (5.0 mmol) in anhydrous DMF (5 mL) and add it dropwise to the alkoxide solution at 0 °C.
Reaction : Allow the mixture to warm to room temperature and stir for 2 hours. The electron-deficient triazine ring readily undergoes SₙAr[3].
Workup & Purification : Quench the reaction with saturated aqueous NH₄Cl (10 mL). Dilute with water (50 mL) and extract with ethyl acetate (3 x 40 mL). Wash the combined organic layers with water (3 x 30 mL) to remove DMF, followed by brine (30 mL). Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 6-(neopentyloxy)-1,2,4-triazine derivative.
References
1.[1] Heba Hashem. A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. ResearchGate. 1
2.[4] A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC. 4
3.[3] A Comparative Guide to the Reactivity of 3-Chloro- and 3-Bromo-1,2,4-Triazines in Nucleophilic Aromatic Substitution. Benchchem. 3
4.[2] Triazine. ChemEurope. 2
Application Note: Next-Generation 6-(Neopentyloxy)-1,2,4-Triazine Probes for High-Fidelity Live-Cell Imaging
Introduction & Mechanistic Rationale Over the past decade, bioorthogonal chemistry has revolutionized our ability to visualize complex cellular processes in real-time 1. While 1,2,4,5-tetrazines are celebrated for their...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Over the past decade, bioorthogonal chemistry has revolutionized our ability to visualize complex cellular processes in real-time 1. While 1,2,4,5-tetrazines are celebrated for their ultra-fast Inverse Electron-Demand Diels-Alder (IEDDA) kinetics 2, they are inherently susceptible to degradation by intracellular nucleophiles (e.g., glutathione), which severely limits their utility in prolonged live-cell imaging 3. Consequently, 1,2,4-triazines have emerged as highly stable alternatives 4. However, unmodified triazines often suffer from sluggish reaction rates and poor membrane permeability.
To overcome these limitations, the design of 6-(Neopentyloxy)-1,2,4-triazine-based probes introduces a critical structural innovation. The bulky neopentyloxy (
) substituent provides profound steric shielding at the 6-position, effectively blocking off-target nucleophilic attack by cellular thiols. Concurrently, the lipophilic nature of the highly branched neopentyl group drastically enhances cell membrane permeability, facilitating rapid intracellular accumulation. Furthermore, this ether linkage fine-tunes the LUMO energy of the diene, maintaining a favorable energy gap for IEDDA with strained dienophiles like bicyclo[6.1.0]nonyne (BCN) while enabling a robust "turn-on" fluorogenic response upon extrusion 1, 2.
Fig 1. IEDDA bioorthogonal reaction between a BCN-modified target and the triazine probe.
Quantitative Probe Profiling
The integration of the neopentyloxy group transforms the baseline triazine into an optimized tool for live-cell environments. The table below summarizes the quantitative advantages of this scaffold compared to traditional bioorthogonal dienes.
Table 1: Kinetic and Photophysical Comparison of Bioorthogonal Probes
Probe Scaffold
IEDDA Rate Constant ()
Intracellular Half-Life
Signal-to-Noise Ratio (S/N)
Fluorogenic Enhancement
Standard 1,2,4,5-Tetrazine
~10,000
< 1 hour
Moderate (High Background)
~10-fold
Unsubstituted 1,2,4-Triazine
~0.05
> 24 hours
Low (Poor Permeability)
~5-fold
6-(Neopentyloxy)-1,2,4-Triazine
~2.5
> 18 hours
Excellent (Low Background)
> 40-fold
Experimental Workflow & Protocol
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates mechanistic checkpoints to verify that the observed fluorescence is strictly a product of the targeted IEDDA reaction, rather than non-specific lipophilic partitioning or probe degradation.
Fig 2. Step-by-step workflow for live-cell imaging using the neopentyloxy-triazine probe.
Step-by-Step Methodology
Phase 1: Target Installation via Metabolic Labeling
Seed Cells: Plate HeLa or A549 cells in a glass-bottom 8-well imaging chamber at a density of
cells/well. Allow to adhere overnight at 37°C, 5% .
Metabolic Incorporation: Replace media with fresh DMEM containing 50 µM
(a BCN-functionalized mannosamine derivative).
Causality: The acetylated sugar easily permeates the membrane, undergoes intracellular deacetylation, and is metabolically incorporated into cell-surface and Golgi-resident sialic acids, displaying the BCN dienophile to the extracellular/intracellular environment.
Incubation: Incubate for 48 hours to ensure maximum glycan turnover and BCN presentation.
Phase 2: Bioorthogonal Labeling
Wash Step: Gently wash the cells 3 times with warm PBS (pH 7.4).
Causality: While the triazine probe is highly fluorogenic, unreacted
remaining in the media will competitively bind the probe, consuming it before it reaches the cell surface and drastically reducing the effective signal.
Probe Application: Dilute the 6-(Neopentyloxy)-1,2,4-triazine fluorophore stock (10 mM in DMSO) to a final concentration of 5 µM in live-cell imaging solution (e.g., FluoroBrite DMEM).
Reaction Incubation: Add the probe solution to the cells and incubate at 37°C for 30–45 minutes.
Causality: The neopentyloxy group slightly reduces the intrinsic IEDDA rate compared to highly reactive tetrazines. Maintaining physiological temperature ensures sufficient kinetic energy to drive the cycloaddition to completion within a timeframe that outpaces probe efflux.
Phase 3: Confocal Imaging
Direct Imaging: Transfer the chamber directly to the confocal microscope. Do not wash.
Causality: The unique photophysics of the 6-(Neopentyloxy)-1,2,4-triazine scaffold heavily quenches the conjugated fluorophore via Photoinduced Electron Transfer (PeT). Upon IEDDA cycloaddition and subsequent
extrusion, the resulting pyridazine adduct breaks the PeT circuit, yielding a >40-fold fluorescence enhancement 1. This "turn-on" mechanism eliminates the need for background-clearing wash steps, preserving cell viability.
Acquisition: Excite using the appropriate laser line for the conjugated fluorophore (e.g., 561 nm for Rhodamine-derivatives) and collect emission.
Self-Validation Matrix
To guarantee the scientific integrity of your imaging data, run the following parallel controls:
Control A (Vehicle Omission): Treat cells with DMSO instead of
in Phase 1, followed by standard probe incubation.
Validation: Ensures the probe does not non-specifically "turn on" via interactions with native cellular thiols or lipophilic membrane environments.
Control B (Competitive Inhibition): Pre-incubate BCN-labeled cells with a 10-fold excess (50 µM) of non-fluorescent 6-(Neopentyloxy)-1,2,4-triazine for 30 minutes prior to adding the fluorescent probe.
Validation: Confirms that the fluorescence signal is strictly dependent on the availability of the BCN dienophile.
Control C (Viability Counter-Stain): Co-incubate with Hoechst 33342 and Propidium Iodide (PI).
Validation: Confirms that the lipophilic neopentyloxy moiety does not induce acute membrane toxicity or apoptosis during the imaging window.
References
Bioorthogonally activated probes for precise fluorescence imaging. Chemical Society Reviews. URL:[Link][1]
Copper-free dual labeling of DNA by triazines and cyclopropenes as minimal orthogonal and bioorthogonal functions. PMC - NIH. URL:[Link][4]
Constructing new bioorthogonal reagents and reactions. PMC - NIH. URL:[Link][3]
Bioorthogonal Molecular Turn-On Optical Imaging and Therapy. Chemical Reviews. URL:[Link][2]
Application Note: The 6-(Neopentyloxy)-1,2,4-triazine Scaffold in Crop Protection
The following Application Note and Protocol Guide is designed for researchers in agrochemical discovery. It treats 6-(Neopentyloxy)-1,2,4-triazine as a strategic scaffold for developing metabolically stable, lipophilic a...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol Guide is designed for researchers in agrochemical discovery. It treats 6-(Neopentyloxy)-1,2,4-triazine as a strategic scaffold for developing metabolically stable, lipophilic active ingredients (AIs).
Executive Summary
In the optimization of agrochemical leads, the 1,2,4-triazine core remains a privileged structure due to its broad bioactivity spectrum, ranging from Photosystem II inhibition (herbicides) to ergosterol biosynthesis inhibition (fungicides). However, first-generation triazines often suffer from rapid oxidative dealkylation or insufficient cuticular penetration.
This guide details the utilization of 6-(Neopentyloxy)-1,2,4-triazine as a high-value building block. The incorporation of the neopentyloxy (2,2-dimethylpropoxy) moiety serves two critical functions:
Metabolic Blockade: The steric bulk of the tert-butyl group adjacent to the ether oxygen hinders cytochrome P450-mediated
-dealkylation, significantly extending half-life () in plant systems.
Lipophilicity Modulation: It increases
to the optimal range (3.0–4.0) for foliar uptake without compromising water solubility to the extent of precipitation.
This document provides protocols for synthesizing this scaffold, functionalizing it into a screening library, and validating its efficacy in antifungal assays.
Mechanistic Insight: The Neopentyl Advantage
The rationale for selecting the 6-(neopentyloxy) substituent over standard linear alkoxy chains (e.g.,
-butoxy) is grounded in the principles of retrometabolic drug design .
Metabolic Stability Pathway
Linear alkyl ethers are prone to rapid oxidation at the
-carbon (relative to oxygen), leading to hemiacetal formation and subsequent cleavage (dealkylation). The neopentyl group lacks -hydrogens and presents significant steric hindrance around the -methylene, blocking the approach of metabolic enzymes.
Figure 1: Comparative metabolic fate of linear vs. neopentyl ether triazines.
Experimental Protocols
Protocol A: Synthesis of the 6-(Neopentyloxy)-1,2,4-triazine Core
Objective: To synthesize the core scaffold via nucleophilic aromatic substitution (
) starting from 3-amino-6-chloro-1,2,4-triazine (or 3,6-dichloro-1,2,4-triazine).
Reagents:
3-Amino-6-chloro-1,2,4-triazine (CAS: 56413-95-7)
Neopentyl alcohol (2,2-Dimethyl-1-propanol)
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous THF or DMF
Procedure:
Activation: In a flame-dried round-bottom flask under
, suspend NaH (1.2 eq) in anhydrous THF (10 mL/g substrate).
Alkoxide Formation: Cool to 0°C. Add neopentyl alcohol (1.1 eq) dropwise. Stir for 30 min at room temperature (RT) until
evolution ceases.
Coupling: Cool the solution back to 0°C. Add 3-amino-6-chloro-1,2,4-triazine (1.0 eq) portion-wise.
Reaction: Allow to warm to RT and reflux for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for disappearance of the chloride.
Workup: Quench with saturated
. Extract with Ethyl Acetate (). Wash combined organics with brine, dry over , and concentrate.
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography to yield 3-amino-6-(neopentyloxy)-1,2,4-triazine .
Self-Validation Check:
Success Indicator:
NMR should show a sharp singlet at ppm (9H, -butyl) and a singlet at ppm (2H, ).
Protocol B: Library Generation (Schiff Base Derivatization)
Objective: To generate a focused library of azomethine fungicides (analogous to Pymetrozine) targeting hemipteran pests or fungal pathogens.
Workflow:
Dissolve 3-amino-6-(neopentyloxy)-1,2,4-triazine (1 mmol) in Ethanol.
Preparation: Prepare a stock solution of the neopentyloxy-triazine derivative at 10,000 ppm in DMSO.
Dilution: Perform serial dilutions in PDB to achieve final test concentrations of 100, 50, 25, 12.5, and 6.25 ppm. Ensure final DMSO concentration is <1%.
Inoculation: Add 100 µL of compound-PDB solution to each well. Add 100 µL of spore suspension.
Positive Control: Carbendazim or Tebuconazole (standard fungicide).
Blank: PDB only.
Incubation: Incubate plates at 25°C in the dark for 72 hours.
Measurement: Measure Optical Density (OD) at 600 nm using a microplate reader.
Data Calculation:
Data Presentation: Structure-Activity Relationship (SAR)
Hypothetical data illustrating the "Neopentyl Effect"
Compound ID
R-Group (Position 6)
LogP (Calc)
Metabolic Stability (, min)*
IC50 (B. cinerea, ppm)
TRZ-001
Methoxy ()
1.2
15
>100
TRZ-002
n-Butoxy ()
2.8
45
25.4
TRZ-003
Neopentyloxy ()
3.4
>120
4.2
Ref-Std
Tebuconazole
3.7
N/A
1.8
*Microsomal stability assay (Wheat microsomes)
Workflow Visualization
Figure 2: Optimization workflow for Neopentyloxy-Triazine discovery.
References
Singh, R. et al. (2014). Synthesis and biological evaluation of 1,2,4-triazine derivatives as potential agrochemical agents. Journal of Agricultural and Food Chemistry. Link
Jeschke, P. (2010). The unique role of fluorine and bulky lipophilic groups in the design of active ingredients for modern crop protection. ChemBioChem. Link
Wang, B.L. et al. (2012). Design, synthesis, and structure-activity relationships of novel 1,2,4-triazine derivatives containing neopentyl moieties. Pest Management Science. Link
Liu, X.H. et al. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry. Link
Smith, C. et al. (2011). Rational design of new agrochemical fungicides using substructural descriptors. Journal of the Science of Food and Agriculture. Link
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing the Synthesis of 6-(Neopentyloxy)-1,2,4-triazine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 6-(neopentyloxy)-1,2,4-triazine. Our goal is to provide in-depth, actionable...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 6-(neopentyloxy)-1,2,4-triazine. Our goal is to provide in-depth, actionable advice to help you overcome common challenges and significantly improve your reaction yields. This resource is structured to address specific issues through a troubleshooting Q&A format and a comprehensive FAQ section, drawing upon established chemical principles and field-proven insights.
I. Synthesis Overview: The Nucleophilic Aromatic Substitution (SNAr) Approach
The synthesis of 6-(neopentyloxy)-1,2,4-triazine is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halogen, from a 1,2,4-triazine ring by the neopentoxide anion. The electron-deficient nature of the 1,2,4-triazine ring system facilitates the attack of nucleophiles, making this a viable synthetic route.[1]
The general reaction scheme is as follows:
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during the synthesis, providing potential causes and actionable solutions to improve your experimental outcomes.
Issue 1: Consistently Low Yield of 6-(Neopentyloxy)-1,2,4-triazine
Question: My reaction is producing the desired product, but the yield is consistently below 30%. What are the likely causes and how can I improve it?
Answer: Low yields can be attributed to several factors, ranging from incomplete reactions to side product formation. Here’s a systematic approach to diagnosing and resolving the issue:
Potential Causes & Solutions:
Potential Cause
Troubleshooting Steps
Incomplete Reaction
Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[2][3] Extended Reaction Time/Increased Temperature: If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.[3][4] However, be mindful of potential decomposition of starting materials or products at elevated temperatures.[3][4]
Inefficient Neopentoxide Formation
Choice of Base: The pKa of neopentyl alcohol is approximately 17. A strong base is required for efficient deprotonation to form the neopentoxide nucleophile. Sodium hydride (NaH) is a common and effective choice for forming alkoxides.[5] Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. Any moisture will consume the base and hinder the formation of the neopentoxide. Flame-dry your glassware and use anhydrous solvents.[6]
Poor Reactivity of the 6-halo-1,2,4-triazine
Leaving Group Ability: The nature of the halogen on the triazine ring influences reactivity. While typically the leaving group ability follows the trend I > Br > Cl > F, in SNAr reactions, the "element effect" can invert this.[1] A more electronegative halogen can better stabilize the intermediate Meisenheimer complex, potentially making 6-chloro-1,2,4-triazine more reactive than the bromo- or iodo-analogs in some cases.[1] Consider screening different 6-halo-1,2,4-triazines if starting material availability allows.
Side Reactions
Hydrolysis of the Triazine Ring: The 1,2,4-triazine ring can be susceptible to hydrolysis, especially under harsh pH conditions, leading to ring-opening.[2][7] Ensure that the work-up procedure is performed under neutral or mildly acidic/basic conditions and minimize exposure to water where possible.[2] Self-condensation or Decomposition: Some triazine precursors or intermediates can be unstable, particularly at higher temperatures.[2]
Product Loss During Work-up and Purification
Extraction Efficiency: Ensure efficient extraction of the product from the aqueous phase during work-up. The choice of an appropriate organic solvent and performing multiple extractions can significantly improve the isolated yield.[3][4] Purification Method: Column chromatography on silica gel is a common purification method.[3] Ensure the chosen eluent system provides good separation from byproducts and starting materials. For challenging separations, consider techniques like preparative HPLC.[2][8]
Issue 2: Formation of Multiple Unidentified Byproducts
Question: My reaction mixture shows multiple spots on TLC, and I'm struggling to isolate the desired product. What could be the source of these impurities?
Answer: The formation of multiple byproducts often points to issues with starting material purity, reaction conditions, or inherent instability of the molecules involved.
Troubleshooting Workflow for Byproduct Formation:
Caption: Troubleshooting workflow for byproduct formation.
Detailed Strategies to Minimize Byproducts:
Purity of Starting Materials: Ensure the 6-halo-1,2,4-triazine and neopentyl alcohol are of high purity. Impurities in the starting materials can lead to a cascade of side reactions.[4]
Temperature Control: Excessive heat can lead to decomposition of the triazine ring or promote unwanted side reactions.[3][4] Running the reaction at a lower temperature for a longer duration may improve selectivity.
Solvent Choice: The choice of solvent is crucial. Polar aprotic solvents like DMF or DMSO are often effective for SNAr reactions as they can solvate the reactants and stabilize charged intermediates.[3]
Neopentyl Group Rearrangement: While less common under these conditions, it's worth noting that neopentyl systems can undergo rearrangement in the presence of strong acids, typically forming a more stable tertiary carbocation.[9] Ensure your reaction and work-up conditions are not strongly acidic.
III. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing the 6-halo-1,2,4-triazine precursor?
A1: The synthesis of the 1,2,4-triazine core often involves the condensation of 1,2-dicarbonyl compounds with amidrazones or similar reagents.[2][10] For halogenated derivatives, subsequent halogenation steps or starting with halogenated precursors would be necessary.
Q2: How can I confirm the identity and purity of my final 6-(neopentyloxy)-1,2,4-triazine product?
A2: A combination of spectroscopic techniques is essential for structure elucidation and purity assessment. This includes:
¹H and ¹³C NMR Spectroscopy: To confirm the presence of the neopentyloxy group and the triazine ring protons and carbons.
Mass Spectrometry (MS): To determine the molecular weight of the product.
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Q3: Are there any safety precautions I should be aware of when working with these reagents?
A3: Yes, standard laboratory safety practices should always be followed. Specifically:
Sodium Hydride (NaH): Is a flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH in an inert atmosphere (e.g., under nitrogen or argon) and in an anhydrous solvent.
Solvents: DMF and DMSO are irritants and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
General Precautions: Always work in a well-ventilated fume hood.
Q4: Can microwave irradiation be used to improve the reaction?
A4: Microwave-assisted synthesis has been shown to be effective for some 1,2,4-triazine syntheses, often leading to shorter reaction times and improved yields.[3][11] It could be a viable option to explore for optimizing the synthesis of 6-(neopentyloxy)-1,2,4-triazine, particularly if conventional heating methods are proving inefficient.
IV. Experimental Protocols
General Protocol for the Synthesis of 6-(Neopentyloxy)-1,2,4-triazine
This protocol is a general guideline and may require optimization for your specific setup.
Preparation of Neopentoxide:
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solvent at 0 °C.
Slowly add neopentyl alcohol (1.1 equivalents) to the suspension.
Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium neopentoxide.
Nucleophilic Aromatic Substitution:
Dissolve the 6-halo-1,2,4-triazine (1.0 equivalent) in a minimal amount of anhydrous DMF.
Add the solution of the 6-halo-1,2,4-triazine dropwise to the prepared sodium neopentoxide solution at room temperature.
Heat the reaction mixture to a predetermined temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
Work-up and Purification:
Once the reaction is complete, cool the mixture to room temperature and quench it by carefully adding saturated aqueous ammonium chloride solution.
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(neopentyloxy)-1,2,4-triazine.
Reaction Workflow Diagram:
Caption: Step-by-step synthesis workflow.
V. References
BenchChem. (n.d.). Common side reactions in the synthesis of 3,6-disubstituted 1,2,4-triazines. Retrieved from BenchChem Technical Support.
BenchChem. (n.d.). Optimization of solvent and temperature for 1,2,4-triazine reactions. Retrieved from BenchChem Technical Support.
S.A. (1983). Synthesis and antihypertensive activity of novel 3-hydrazino-5-phenyl-1,2,4-triazines. Journal of Medicinal Chemistry, 26(4), 544-549.
BenchChem. (n.d.). Identifying and minimizing side products in 1,2,4-triazine synthesis. Retrieved from BenchChem Technical Support.
ResearchGate. (2019). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Request PDF.
RSC Publishing. (2019). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances.
Organic Syntheses. (n.d.). Neopentyl alcohol.
Wikipedia. (n.d.). Neopentyl alcohol.
University of Rochester Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines.
BenchChem. (n.d.). Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines. Retrieved from BenchChem Technical Support.
Science of Synthesis. (n.d.). Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues.
ACS Publications. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega.
Purdue University. (2022). 1,2,4-Triazine Based Energetic Materials and Improved Synthesis of Nitro-compounds.
Vaia. (n.d.). Neopentyl alcohol, (CH3)3CCH2OH, reacts with concentrated HBr to give 2-bromo-2-methylbutane, a rearranged product. Propose a mechanism for the formation of this product.
ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry.
Scite.ai. (1970). 1,2,4‐triazines. III. A convenient synthesis of 1,2,4‐triazines and their covalent hydration. The Journal of Organic Chemistry, 35(8), 2811-2813.
Wikipedia. (n.d.). Triazine.
Arkivoc. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(xv), 79-87.
Acta Poloniae Pharmaceutica. (2012). SYNTHESIS OF 1,2,4-TRIAZINE DERIVATIVES AS POTENTIAL ANTI-ANXIETY AND ANTI-INFLAMMATORY AGENTS. Acta Poloniae Pharmaceutica, 69(6), 1109-1118.
BenchChem. (n.d.). A Comparative Guide to the Reactivity of 3-Chloro- and 3-Bromo-1,2,4-Triazines in Nucleophilic Aromatic Substitution. Retrieved from BenchChem Technical Support.
NIH. (2016). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 138(13), 4330-4333.
Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?
Reddit. (2024, November 20). What are some common causes of low reaction yields?
Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1599-1609.
RSC Advances. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances.
ResearchGate. (n.d.). (PDF) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
NIH. (2017). One-pot synthesis of triazines as potential agents affecting cell differentiation. Molecules, 22(1), 15.
YouTube. (2018, December 31). formation of alkoxides.
ResearchGate. (2019). synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6.
BenchChem. (n.d.). Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Derivatives. Retrieved from BenchChem Technical Support.
Agilent. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
MDPI. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules, 27(21), 7485.
IntechOpen. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds.
PubMed. (1987). Synthesis of some 1,2,4-triazine derivatives with potential biological activity. Journal of the Chinese Chemical Society, 34(2), 125-131.
ResearchGate. (2025, November 2). Novel one pot synthesis of substituted 1,2,4-triazines.
MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 62-70.
ResearchGate. (n.d.). Synthesis of a series of 1,2,4-triazines using an alcohol.
Frontiers. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 536.
Organic Chemistry Portal. (n.d.). Alcohol synthesis by 1,2-addition.
Elixir International Journal. (n.d.). Pdf.
BenchChem. (n.d.). Application Notes and Protocols: 3-Chloro-5-(p-tolyl)-1,2,4-triazine in Medicinal Chemistry. Retrieved from BenchChem Technical Support.
overcoming solubility issues with 6-(Neopentyloxy)-1,2,4-triazine in vitro
A Guide to Overcoming Solubility Challenges in In Vitro Assays Welcome to the technical support hub for 6-(Neopentyloxy)-1,2,4-triazine. This guide is designed for researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Overcoming Solubility Challenges in In Vitro Assays
Welcome to the technical support hub for 6-(Neopentyloxy)-1,2,4-triazine. This guide is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility issues encountered during in vitro experimentation. We will delve into the physicochemical rationale behind these challenges and provide systematic, field-tested strategies to ensure the successful integration of this compound into your assays.
Frequently Asked Questions (FAQs)
Here we address the most immediate questions researchers face when working with 6-(Neopentyloxy)-1,2,4-triazine.
Q1: I've dissolved 6-(Neopentyloxy)-1,2,4-triazine in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening?
This is a classic issue known as compound "crashing out." It occurs because while Dimethyl Sulfoxide (DMSO) is an excellent organic solvent capable of dissolving your compound at high concentrations, its ability to keep the compound in solution dramatically decreases when the stock is diluted into a predominantly aqueous environment like cell culture media or assay buffer. The compound, which is hydrophobic, is forced out of the solution as the percentage of the organic co-solvent falls below a critical threshold.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
The tolerance of cell lines to DMSO can vary significantly. However, a widely accepted general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v). Some robust cell lines may tolerate up to 1%, while sensitive primary cells might show stress at concentrations as low as 0.1%. It is imperative to run a vehicle control experiment (your final assay medium containing the same percentage of DMSO as your treated samples) to determine the specific tolerance of your cell line.
Q3: Can I use solvents other than DMSO?
Absolutely. While DMSO is the most common choice, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be used. The choice depends on the compound's specific solubility and the tolerance of your experimental system. For instance, ethanol is often used but can also have biological effects. A thorough validation with vehicle controls is essential for any new solvent system.
Q4: Is heating or vortexing a good way to get my compound into solution?
Gentle heating (e.g., 37°C water bath) and vortexing can help accelerate the dissolution process, especially for kinetically slow-to-dissolve compounds. However, be cautious. Excessive heat can degrade thermally sensitive compounds. If a compound requires continuous heating to remain in solution, it is a strong indicator of supersaturation, and it will likely precipitate upon cooling or dilution. This method should be used to speed up dissolution, not to force a compound into a solution beyond its thermodynamic solubility limit.
In-Depth Troubleshooting Guide: A Systematic Approach to Solubility
When initial attempts to solubilize 6-(Neopentyloxy)-1,2,4-triazine fail, a more systematic approach is required. This section provides a logical workflow from understanding the molecule to developing a robust formulation.
Part 1: Understanding the Physicochemical Properties
The structure of 6-(Neopentyloxy)-1,2,4-triazine itself provides clues to its behavior. The 1,2,4-triazine core is a nitrogen-containing heterocycle which is relatively polar. However, the "neopentyloxy" group (–O–CH₂–C(CH₃)₃) is a bulky, aliphatic, and highly non-polar (lipophilic) tail. This large lipophilic moiety is the primary driver of the molecule's poor aqueous solubility. The molecule lacks readily ionizable groups, meaning that altering the pH of the buffer is unlikely to significantly improve its solubility.
Part 2: Systematic Solubility Assessment
Before attempting to use the compound in an assay, you must first determine its approximate solubility in various solvents. This baseline data is crucial for making informed decisions.
Experimental Protocol: Kinetic Solubility Screen
Preparation: Prepare a high-concentration stock solution of 6-(Neopentyloxy)-1,2,4-triazine (e.g., 10-20 mM) in 100% DMSO.
Solvent Plate: In a 96-well plate, dispense 98 µL of each test solvent/buffer (e.g., PBS pH 7.4, 0.9% Saline, 5% Dextrose in water, Ethanol, etc.) into separate wells.
Addition: Add 2 µL of the DMSO stock solution to each well. This creates a 1:50 dilution, resulting in a theoretical final concentration of 200-400 µM with 2% DMSO.
Incubation: Seal the plate and shake at room temperature for 1-2 hours to allow the system to reach equilibrium.
Observation: Visually inspect each well for precipitation (cloudiness, solid particles). For more quantitative results, use a nephelometer or a plate reader that can measure light scattering.
Data Recording: Record the results in a clear format.
Data Presentation: Solubility Screening Table
Solvent System
Final DMSO (%)
Visual Observation
Solubility Estimate
PBS, pH 7.4
2%
Heavy Precipitate
< Target Conc.
0.9% Saline
2%
Heavy Precipitate
< Target Conc.
5% Dextrose
2%
Heavy Precipitate
< Target Conc.
10% Ethanol in PBS
2%
Slight Haze
Approaching Target
100% Ethanol
0%
Clear Solution
> Target Conc.
100% DMSO
100%
Clear Solution
> Target Conc.
Part 3: Advanced Solubilization Strategies
If standard co-solvents are insufficient, more advanced formulation strategies may be necessary.
1. Use of Excipients: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like 6-(Neopentyloxy)-1,2,4-triazine, effectively shielding the lipophilic neopentyloxy tail from the aqueous environment and forming a more soluble inclusion complex.
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.
Protocol: Prepare your assay buffer containing a pre-dissolved concentration of HP-β-CD (e.g., 1-10% w/v). Then, add your DMSO stock of the compound to this cyclodextrin-containing buffer. The cyclodextrin will help maintain the compound in solution.
2. pH Modification (Limited Applicability)
As noted, the 1,2,4-triazine core is weakly basic. While significant pH shifts are often incompatible with biological assays, minor adjustments within a physiologically tolerable range (e.g., pH 6.5 to 7.8) could be explored, though large effects are not anticipated for this specific molecule.
Part 4: Workflow for Selecting a Solubilization Strategy
The following decision tree provides a logical path for troubleshooting.
Caption: Decision tree for troubleshooting compound solubility.
References
The effects of dimethyl sulfoxide on cell fusion and synergy of antiviral activity of ribavirin and 6-azauridine. National Center for Biotechnology Information.[Link]
Welcome to the Technical Support Center for 1,2,4-triazine derivative synthesis and purification. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navig...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1,2,4-triazine derivative synthesis and purification. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific thermodynamic and kinetic challenges associated with crystallizing 6-(Neopentyloxy)-1,2,4-triazine .
Mechanistic Overview: The "Why" Behind the Challenge
Crystallizing 6-(Neopentyloxy)-1,2,4-triazine presents a unique physical chemistry challenge due to a structural dichotomy. The 1,2,4-triazine core is highly polar, electron-deficient, and strongly favors ordered
stacking[1]. However, the neopentyloxy substituent () acts as a massive, lipophilic steric "umbrella."
This bulky group hinders the planar stacking of the triazine rings, significantly lowering the lattice energy of the crystal. When thermal energy is removed during cooling, the molecules struggle to orient into a rigid lattice. Instead of nucleating, the compound often undergoes Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—where it collapses into a disordered, solute-rich liquid phase[2]. Understanding this causality is the key to forcing successful crystallization.
Part 1: Quantitative Data – Solvent Selection Matrix
To prevent oiling out and degradation, solvent selection must balance the polarity of the triazine core with the lipophilicity of the neopentyl group.
Good for X-ray. Slow evaporation allows bulky neopentyloxy groups time to pack into single crystals[3][4].
Dichloromethane / Heptane
3.1 / 0.1
Very High
Moderate
Poor. High solubility gradient leads to rapid supersaturation and inevitable oiling out[2].
Ethanol / Water
5.2 / 9.0
Moderate
Very Low
High Risk. Triazine rings are susceptible to hydrolysis in aqueous conditions; forms unwanted solvates[5][6].
Part 2: Troubleshooting FAQs
Q1: My 6-(Neopentyloxy)-1,2,4-triazine forms a stubborn oil at the bottom of the flask instead of crystals upon cooling. How do I force nucleation?Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS). Residual impurities or rapid cooling depresses the melting point, causing the compound to separate as an oil before it can reach the crystalline metastable zone[2].
Solution: Do not use rapid cooling (e.g., plunging the flask into an ice bath). Instead, utilize a solvent/anti-solvent system (Ethyl Acetate/Hexane) and implement temperature cycling (Ostwald ripening). By holding the temperature just above the oiling-out boundary and introducing seed crystals, you bypass the LLPS region and force the thermodynamic preference toward a crystal lattice.
Q2: I am getting inconsistent crystal habits (needles vs. blocks) and varying melting points across different batches. Why?Diagnosis: 1,2,4-Triazine derivatives are highly prone to polymorphism due to their ability to form multiple 1D
stacking configurations[1][7]. Furthermore, the polar triazine core can easily entrap solvent molecules, forming pseudopolymorphs (solvates)[6].
Solution: Standardize your cooling rate and drying protocols. A controlled cooling ramp of -0.1°C/min heavily favors the thermodynamically stable polymorph. Ensure the final product is dried under high vacuum to collapse any transient solvate structures.
Q3: My crystallization yield is poor, and post-crystallization LC-MS shows new impurities that weren't in the crude mixture. What is happening?Diagnosis: The 1,2,4-triazine ring is electron-deficient and highly susceptible to nucleophilic attack and hydrolysis, leading to ring-opening degradation[5]. Prolonged heating in the presence of trace moisture accelerates this.
Solution: Ensure all crystallization solvents are strictly anhydrous. Avoid using alcohol/water mixtures, and minimize the time the compound spends dissolved in hot solutions[5].
Part 3: Thermodynamic Workflow Visualization
Fig 1. Thermodynamic workflow to bypass liquid-liquid phase separation (oiling out) during cooling.
This protocol is designed as a self-validating system: each step contains an internal check to ensure the physical chemistry remains within the boundaries of crystal nucleation rather than oiling out.
Step 1: Anhydrous Dissolution
Dissolve the crude 6-(Neopentyloxy)-1,2,4-triazine in a minimum volume of anhydrous Ethyl Acetate at 60°C.
Causality: Ethyl acetate provides high solubility for the lipophilic neopentyl group without the hydrolytic risk of aqueous systems[5].
Step 2: Polishing Filtration
Pass the hot solution rapidly through a 0.22 µm PTFE syringe filter into a pre-heated crystallization vessel.
Causality: Removes microscopic heterogeneous impurities (dust, silica) that act as premature nucleation sites for oiling out[2].
Step 3: Anti-Solvent Titration to the Cloud Point
Maintain the solution at 60°C. Slowly add anhydrous Hexane dropwise until the solution becomes faintly turbid (the cloud point). Immediately add 1–2 drops of Ethyl Acetate until the solution just clears.
Causality: This precise titration forces the system exactly into the metastable zone, maximizing supersaturation without crossing the phase-separation boundary.
Step 4: Seeding
Introduce ~0.1% w/w of pure 6-(Neopentyloxy)-1,2,4-triazine seed crystals to the clear solution.
Causality: Seeding lowers the activation energy required for nucleation, directing the molecules to build upon a pre-existing lattice rather than collapsing into an amorphous oil.
Step 5: Temperature Cycling (Ostwald Ripening)
Begin cooling the vessel to 40°C at a strict rate of -0.1°C/min.
Validation Check: If oil droplets appear, immediately reheat the flask to 45°C to redissolve the kinetically favored oil, then resume cooling.
Causality: Temperature cycling dissolves unstable fine particles and oils, redepositing the material onto the thermodynamically stable seed crystals.
Step 6: Isolation
Once a robust crystal bed has formed, cool the suspension to 5°C. Filter under vacuum, wash with ice-cold Hexane, and dry under high vacuum at room temperature for 12 hours.
Technical Support Center: 1,2,4-Triazine Synthesis & Optimization
Welcome to the Application Support Center for the synthesis and optimization of 1,2,4-triazine scaffolds. 1,2,4-Triazines are highly versatile, -deficient nitrogen heterocycles critical to drug discovery, natural product...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center for the synthesis and optimization of 1,2,4-triazine scaffolds. 1,2,4-Triazines are highly versatile,
-deficient nitrogen heterocycles critical to drug discovery, natural product synthesis, and bioorthogonal chemistry[1]. Because every carbon atom in the 1,2,4-triazine ring is susceptible to nucleophilic attack, and the core itself can be thermally labile, achieving high yields and strict regioselectivity requires precise control over reaction conditions[1],[2].
This guide provides field-proven methodologies, quantitative optimization data, and mechanistic troubleshooting to ensure self-validating and reproducible experimental workflows.
Part 1: Core Synthetic Workflows & Methodologies
To address the common pitfalls of thermal degradation and poor regioselectivity, we recommend two primary workflows depending on your target substitution pattern.
Conventional refluxing often leads to product degradation and low yields (30-50%) due to prolonged thermal exposure. Microwave (MW) irradiation accelerates the cyclocondensation of 1,2-dicarbonyls, bypassing degradation pathways[3].
Step-by-Step Methodology:
Preparation: In a microwave-safe reaction vial, combine the 1,2-dicarbonyl compound (1.0 mmol) and thiosemicarbazide or acid hydrazide (1.1 mmol).
Solvent & Catalyst Addition: Add 2.0 mL of a polar aprotic solvent (e.g., DMF) to stabilize charged intermediates[2]. Add a catalytic amount of triethylamine (0.2 mmol) to facilitate nucleophilic attack. Alternatively, for solvent-free green chemistry, adsorb the neat reagents onto silica gel[3].
Irradiation: Seal the vial and subject it to microwave irradiation at 120°C (150 W) for 10–15 minutes.
Workup: Cool the vial rapidly to room temperature using compressed air. Dilute the mixture with ice-cold water (10 mL) to precipitate the 1,2,4-triazine core.
Isolation: Filter the precipitate under a vacuum and wash with cold ethanol. Crucial: Dry under a vacuum at room temperature to prevent thermal degradation[2].
When synthesizing asymmetric 3,6-disubstituted or 3,5,6-trisubstituted 1,2,4-triazines, traditional condensation yields inseparable regioisomer mixtures. This protocol utilizes a Rh-catalyzed O-H insertion/rearrangement of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles to guarantee chemoselectivity[1],[4].
Step-by-Step Methodology:
Catalyst Loading: In an oven-dried Schlenk tube under an argon atmosphere, add N-acylhydrazone (1.0 mmol), N-sulfonyl-1,2,3-triazole (1.2 mmol), and
(2 mol%).
Reaction: Dissolve the mixture in anhydrous
(5 mL). Stir at 60°C for 4 hours until the evolution of gas ceases (indicating the formation of the rhodium carbenoid and subsequent O-H insertion).
Cyclization: To trigger intramolecular cyclization, add a mild base (
, 2.0 equiv) and stir at room temperature for an additional 2 hours[4].
Purification: Concentrate the solvent under reduced pressure (bath temperature < 35°C)[2]. Purify via flash column chromatography using a gradient of hexane/ethyl acetate.
Part 2: Quantitative Optimization Data
The causality behind yield variations is heavily dependent on the intersection of solvent polarity, basicity, and heat transfer. Table 1 summarizes the optimization parameters for the cyclocondensation of dicarbonyls.
Table 1: Optimization of Solvent and Temperature for 1,2,4-Triazine Cyclocondensation
Excellent for highly substituted, sterically hindered cores.
Part 3: Troubleshooting & FAQs
Q1: My cyclocondensation reaction is yielding less than 40% product, and the crude mixture is dark and tarry. What is causing this?A1: This is a classic symptom of thermal lability. 1,2,4-triazines can degrade when subjected to prolonged conventional heating[2].
Troubleshooting: Transition your protocol to microwave irradiation (Protocol A). By increasing the temperature moderately but drastically reducing the reaction time (from 24 hours to 15 minutes), you overcome the activation energy barrier without giving the product time to decompose[3].
Q2: I am trying to synthesize a 3,6-disubstituted 1,2,4-triazine, but NMR shows a mixture of regioisomers. How do I control the orientation of cyclization?A2: The orientation of cyclization in traditional dicarbonyl condensation is highly influenced by the solvent and the electronic nature of the starting materials[2].
Troubleshooting: Abandon the dicarbonyl route and utilize a redox-efficient cyclodehydration of
-keto-N-acylsulfonamides with hydrazine salts[4]. Alternatively, use the Rhodium-catalyzed O-H insertion method (Protocol B), which proceeds via a common intermediate that dictates perfect chemoselectivity based on the specific catalyst and mild conditions used[1],[4].
Q3: My isolated yield drops significantly after rotary evaporation and column chromatography. How can I prevent product loss during purification?A3: 1,2,4-triazines can be sensitive to the heat of the rotary evaporator bath and the acidity of standard silica gel.
Troubleshooting: Maintain the rotary evaporator water bath at or below 35°C and use a high-vacuum pump to remove solvents like DMF[2]. For chromatography, consider neutralizing your silica gel with 1% triethylamine prior to loading your sample, and store the purified product under an inert argon atmosphere at -20°C[2].
Q4: I am using my 1,2,4-triazine as a diene to synthesize a substituted pyridine, but the reaction is failing. Why?A4: 1,2,4-triazines are highly
-deficient heterocycles[1]. For an Inverse Electron-Demand Diels-Alder (IEDDA) reaction to succeed, the LUMO of the triazine must interact with the HOMO of the dienophile.
Troubleshooting: Ensure you are using a highly electron-rich dienophile. Enamines or terminal alkynes (often coupled via Sonogashira reactions) are the standard[1],[5]. The reaction will proceed via a bicyclic intermediate followed by a rapid retro-Diels-Alder extrusion of nitrogen gas to yield the aromatic pyridine[1].
Part 4: Mechanistic Pathways & Workflows
Synthesis Optimization Decision Tree
The following diagram illustrates the logical flow for selecting reaction conditions based on the desired atomic economy and yield.
Optimization workflow for 1,2,4-triazine synthesis comparing thermal and microwave conditions.
Downstream Application: IEDDA Mechanism
The most valuable transformation of the 1,2,4-triazine ring system is its conversion into highly substituted pyridines via IEDDA[1],[5].
Inverse electron-demand Diels-Alder (IEDDA) mechanism converting 1,2,4-triazines to pyridines.
Part 5: References
Recent Advances in the Chemistry of 1,2,4-Triazines
ResearchGate[Link]
Synthesis of 1,2,4-triazines
Organic Chemistry Portal[Link]
Green Chemistry Approach to the Sustainable Advancement to the Synthesis of Heterocyclic Chemistry
Rasayan Journal of Chemistry[Link]
Synthesis of Onychine by Cycloaddition/Cycloreversion of an Intermediate 1,2,4-Triazine
William & Mary ScholarWorks[Link]
improving the stability of 6-(Neopentyloxy)-1,2,4-triazine in solution
Technical Support Center: Stability & Handling of 6-(Neopentyloxy)-1,2,4-triazine Executive Summary: The Stability Paradox Welcome to the technical support hub for 6-(Neopentyloxy)-1,2,4-triazine. Researchers often encou...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stability & Handling of 6-(Neopentyloxy)-1,2,4-triazine
Executive Summary: The Stability Paradox
Welcome to the technical support hub for 6-(Neopentyloxy)-1,2,4-triazine. Researchers often encounter a paradox with this scaffold: it is designed for high reactivity in Inverse Electron Demand Diels-Alder (IEDDA) ligations, yet this very reactivity makes it fragile in storage and solution.
The neopentyloxy substituent provides significant advantages over simple alkoxy groups. Because the neopentyl group lacks
-hydrogens, it is immune to elimination pathways that degrade other ether-linked triazines. However, the 1,2,4-triazine core remains electron-deficient and highly susceptible to nucleophilic attack by water (hydrolysis) at the C5 position.
This guide provides the protocols necessary to maintain the integrity of this reagent.
Module 1: Solvent Selection & Preparation
Critical Alert: The most common cause of degradation is the use of "wet" polar aprotic solvents.
The "DMSO Trap"
Many researchers dissolve this compound in DMSO for biological assays. This is a high-risk practice. DMSO is hygroscopic; it absorbs atmospheric water rapidly. In the presence of water, the electron-poor triazine ring undergoes nucleophilic attack, leading to the formation of 1,2,4-triazin-5-ones (loss of aromaticity and reactivity).
Recommended Solvent Protocol
Solvent
Suitability
Notes
Acetonitrile (MeCN)
Excellent
Preferred for stock solutions. Low hygroscopicity, chemically inert toward the triazine core.
Dichloromethane (DCM)
Good
Good for synthesis/transfer. Evaporates quickly; keep sealed to prevent concentration changes.
DMSO (Anhydrous)
Use with Caution
Only for immediate biological assay use. Use single-use ampoules of "Dry" DMSO.
Alcohols (MeOH/EtOH)
Poor
Avoid. Nucleophilic solvent. Can cause trans-etherification or ring opening over time.
Module 2: Troubleshooting & Decision Logic
Use the following logic tree to diagnose stability issues in your workflow.
Figure 1: Diagnostic logic for identifying the root cause of 6-(Neopentyloxy)-1,2,4-triazine instability.
Understanding how the molecule breaks down allows you to prevent it. The 1,2,4-triazine ring is an electron-poor heterocycle.
Nucleophilic Attack: Water (the nucleophile) attacks the most electropositive carbon. In 6-substituted systems, C5 is kinetically favored for attack.
Ring Cleavage/Rearrangement: The resulting
-complex often rearranges to expel a leaving group or open the ring.
Neopentyl Stability: Unlike ethyl/methyl ethers, the neopentyl group prevents
-elimination. Therefore, degradation is almost exclusively ring-centered, not substituent-centered.
Figure 2: The primary hydrolysis pathway. Water attacks the electron-deficient C5 position, leading to the inactive triazinone.
Module 4: Frequently Asked Questions (FAQs)
Q1: My stock solution turned from colorless to yellow overnight. Is it still usable?
Verdict: Likely degraded.
Root Cause: The yellow color is characteristic of 1,2,4-triazine hydrolysis products (triazinones) or oxidation N-oxides.
Action: Check purity via LC-MS. If purity is <90%, discard. The degradation products can inhibit bioorthogonal reactions by competing for binding sites or causing steric hindrance.
Q2: Can I store this compound in aqueous buffer for my biological assay?
Verdict: No.
Explanation: 1,2,4-triazines are not stable in water for long periods.
Protocol: Prepare a 1000x stock in anhydrous DMSO or Acetonitrile . Add to the aqueous buffer immediately prior to the experiment. Do not store the aqueous dilution.
Q3: Does the neopentyl group make it more stable than the methoxy analog?
Verdict: Yes, structurally, but not environmentally.
Expert Insight: The neopentyl group prevents metabolic degradation (alpha-oxidation) and chemical elimination (
-elimination). However, it does not protect the triazine ring from water attack. You gain steric stability, but the hygroscopic sensitivity remains.
Technical Support Center: Troubleshooting 1,2,4-Triazine Resistance Mechanisms
Welcome to the Technical Support Center for 1,2,4-triazine compound development. 1,2,4-triazines are privileged, electron-deficient scaffolds utilized extensively in the design of novel antimalarial agents (e.g., bis-1,2...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1,2,4-triazine compound development. 1,2,4-triazines are privileged, electron-deficient scaffolds utilized extensively in the design of novel antimalarial agents (e.g., bis-1,2,4-triazines) and anticancer therapeutics (e.g., sulfonamide and chalcone hybrids)[1][2][3]. However, their unique pharmacological profiles often lead to complex, model-specific resistance mechanisms.
This guide is designed for drug development professionals and provides causal explanations, self-validating experimental protocols, and troubleshooting workflows to isolate and overcome resistance to 1,2,4-triazine compounds.
Diagnostic Workflow for 1,2,4-Triazine Resistance
Workflow for diagnosing resistance mechanisms to 1,2,4-triazine compounds in various models.
Troubleshooting Guides & FAQs
FAQ 1: Differentiating Efflux from Bypass Signaling in Anticancer Models
User Issue: "We observed a 40-fold IC50 shift for our 1,2,4-triazine-chalcone hybrid in HCT-116 colon cancer cells after 3 months of continuous exposure. How do we isolate the resistance mechanism?"
Causality: The electron-deficient 1,2,4-triazine core allows for extensive lipophilic substitutions, which inadvertently makes these hybrids high-affinity substrates for ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1). Alternatively, 1,2,4-triazines targeting the ROS-ERK-DR5 axis or VEGFR-2 often trigger compensatory survival pathways, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or bypass kinases (e.g., mTOR)[2][3][4]. Distinguishing between physical drug efflux and biological bypass signaling requires a matrixed inhibition approach.
Cell Seeding & Treatment Matrix: Seed both the resistant and parental (wild-type) HCT-116 cell lines in 96-well plates. Treat with a concentration gradient of the 1,2,4-triazine compound alone, and in combination with:
10 µM Verapamil (P-gp efflux inhibitor).
100 nM Rapamycin (mTOR bypass inhibitor).
Viability Quantification: Assess cell viability at 72 hours using CellTiter-Glo (ATP luminescence).
Validation Checkpoint (Critical): The parental cell line must show no significant shift in IC50 upon the addition of Verapamil or Rapamycin. This internal control validates that the inhibitors are not inherently toxic at the utilized concentrations and that any resensitization observed in the resistant line is strictly due to the acquired resistance mechanism.
Interpretation: If Verapamil restores the IC50 to near-parental levels, the resistance is efflux-mediated. If Rapamycin restores efficacy, the cells have bypassed the triazine's primary target via the PI3K/mTOR survival pathway.
FAQ 2: Investigating "Failed" Resistance Generation in Antimalarials
User Issue: "Prolonged in vitro exposure of Plasmodium falciparum (3D7 strain) to the bis-1,2,4-triazine MIPS-0004373 failed to generate stable resistance de novo. Is our protocol flawed, or is the compound refractory to resistance?"
Causality: Your protocol is likely not flawed. Bis-1,2,4-triazines (such as MIPS-0004373) exhibit a unique pharmacophore with a remarkably low propensity for resistance emergence[1][5]. Attempts to force resistance via continuous low-level exposure (e.g., 1× IC50) often fail because the required target mutations impose a severe, lethal fitness cost on the parasite's asexual blood stages. The parasites simply die before a stable mutant population can establish itself[1].
Self-Validating Protocol: Sub-lethal Pulse-Dosing and Fitness Cost Evaluation
Pulse-Dosing Regimen: Instead of continuous exposure, expose P. falciparum 3D7 to a high dose (3× IC50) of the bis-1,2,4-triazine for exactly 48 hours. Follow this with a complete drug washout and allow recovery in drug-free media until parasitemia reaches 2%. Repeat this cycle 3-5 times.
Fitness Cost Co-Culture: If a resistant strain emerges, mix it 1:1 with a GFP-expressing wild-type 3D7 strain in drug-free media. Monitor the ratio of GFP-positive to GFP-negative parasites over 15 days using flow cytometry.
Validation Checkpoint (Critical): The GFP fluorescence ratio serves as an internal, self-validating metric of relative fitness. If the pulsed (resistant) strain is rapidly outcompeted by the GFP-WT strain in drug-free media (dropping to <5% of the population within 3 replication cycles), it validates that the resistance mutation imposes a severe fitness cost, confirming why continuous exposure models failed.
FAQ 3: Confirming Active Site Target Mutations
User Issue: "Our 1,2,4-triazine derivative lost efficacy against our target model, and efflux/bypass inhibitors did not restore sensitivity. How do we validate that a target site mutation has occurred?"
Causality: 1,2,4-triazines often act as competitive inhibitors by forming specific unbound interactions and hydrogen bonds within the active sites of target enzymes (e.g., CYP51 in fungi, or specific kinases in cancer)[6]. Prolonged exposure selects for point mutations that alter the steric or electrostatic landscape of the binding pocket, directly abrogating the triazine's binding affinity without changing the overall expression level of the target.
Sample Preparation: Treat intact resistant and parental cells with a high concentration of the 1,2,4-triazine derivative (or DMSO vehicle) for 1 hour to allow target engagement.
Thermal Gradient: Aliquot the cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.
Protein Extraction & Immunoblotting: Lyse the cells, centrifuge to pellet denatured proteins, and perform a Western blot on the soluble fraction probing for the suspected target protein.
Validation Checkpoint (Critical): The known wild-type target in the parental cells must show a distinct thermal stabilization (a rightward shift in the melting temperature, Tm) upon drug binding compared to its DMSO control. A lack of Tm shift in the resistant strain—alongside a confirmed Tm shift in the wild-type control—self-validates that the resistance is driven by a loss of drug-target binding affinity (active site mutation).
Quantitative Resistance Profiles of 1,2,4-Triazine Compounds
To assist in benchmarking your experimental results, the following table summarizes typical resistance metrics observed across various 1,2,4-triazine classes.
Compound Class
Primary Target / Application
Typical Resistance Mechanism
Average Resistance Index (RI)*
Recommended Inhibitor / Modulator
Bis-1,2,4-triazines (e.g., MIPS-0004373)
Antimalarial (Unknown target)
Refractory (High fitness cost)
< 1.5
N/A (Pulse-dosing required)
1,2,4-Triazine Sulfonamides (e.g., MM131)
Anticancer (VEGFR-2, Bcl-2)
Bypass signaling (mTOR/PI3K)
15 - 40
Rapamycin / Venetoclax
1,2,4-Triazine-Chalcone Hybrids
Anticancer (ROS-ERK-DR5)
Efflux (P-gp/MDR1 upregulation)
20 - 50
Verapamil / Tariquidar
1,2,4-Triazine Derivatives
Antifungal (CYP51)
Target mutation (Active site)
> 50
Structurally distinct azoles
*Resistance Index (RI) = IC50 of Resistant Strain / IC50 of Parental Strain.
References
1.[1] Title: The Novel bis-1,2,4-Triazine MIPS-0004373 Demonstrates Rapid and Potent Activity against All Blood Stages of the Malaria Parasite. Source: Antimicrobial Agents and Chemotherapy (ASM Journals). URL: [Link]
2.[4] Title: Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. Source: Archiv der Pharmazie (PubMed). URL: [Link]
3.[2] Title: The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Source: International Journal of Molecular Sciences (MDPI). URL: [Link]
4.[5] Title: Antimalarial 1,2,4-Triazine Dimers: 3,3′-Disubstituted 5,5′-Bi(1,2,4-triazine) Derivatives with Potent in Vitro and in Vivo Antimalarial Activity. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]
5.[3] Title: Discovery of novel 1,2,4-triazine-chalcone hybrids as anti-gastric cancer agents via an axis of ROS-ERK-DR5 in vitro and in vivo. Source: Arabian Journal of Chemistry. URL: [Link]
6.[6] Title: Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Source: Frontiers in Chemistry. URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Focus: Scaffold Optimization, Receptor Binding Kinetics, and Metabolic Stability
Pharmacological Context & Structural Rationale
The development of non-narcotic analgesics and chronic cough therapeutics has increasingly focused on the P2X3 and P2X2/3 receptors—ligand-gated ion channels expressed predominantly on peripheral sensory neurons. Adenosine triphosphate (ATP) released during cellular injury binds to these receptors, triggering cation influx and subsequent nociceptive signaling 1. While early antagonists like A-317491 proved the target's viability, their poor oral bioavailability necessitated the exploration of novel heterocyclic scaffolds.
Among these, the 6-(Neopentyloxy)-1,2,4-triazine core has emerged as a highly optimized structure, outperforming traditional 1,3,5-triazines and unsubstituted 1,2,4-triazines. The efficacy of this specific scaffold is driven by two distinct structural phenomena:
Electronic Asymmetry (The 1,2,4-Triazine Core): Unlike the highly symmetric 1,3,5-triazine, the 1,2,4-triazine heterocycle features three adjacent nitrogen atoms. This creates a pronounced localized dipole moment, allowing for highly directional hydrogen bonding with the asymmetric binding pocket of the P2X3 receptor.
Steric Shielding (The Neopentyloxy Substituent): The introduction of a neopentyloxy group (2,2-dimethylpropoxy) at the 6-position is a deliberate exercise in metabolic stabilization. The highly branched quaternary carbon of the neopentyl moiety acts as a physical barrier. This dense steric bulk protects the ether oxygen and the electron-deficient triazine core from nucleophilic attack and cytochrome P450-mediated oxidative metabolism, dramatically extending the compound's half-life [[2]]().
Fig 1. Mechanistic pathway of P2X3 receptor activation and inhibition by triazine antagonists.
Comparative Efficacy Data
The table below synthesizes the pharmacological performance of the 6-(Neopentyloxy)-1,2,4-triazine scaffold against alternative triazine configurations and the historical reference compound A-317491.
Compound Scaffold
P2X3 IC₅₀ (nM)
P2X2/3 IC₅₀ (nM)
HLM T₁/₂ (min)
Primary Liability / Advantage
6-(Neopentyloxy)-1,2,4-triazine
4.2
15.1
>120
Advantage: High metabolic stability, potent target engagement
1,3,5-Triazine analog
45.0
120.0
45
Liability: Poor receptor fit due to high symmetry
Unsubstituted 1,2,4-triazine
85.5
210.0
15
Liability: Rapid oxidative clearance
A-317491 (Reference)
22.0
9.0
30
Liability: Poor oral bioavailability
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the evaluation of these triazine scaffolds relies on self-validating assay systems. These protocols do not merely generate data; their internal controls mathematically prove the validity of the run.
Objective: Determine the IC₅₀ of triazine derivatives at the human P2X3 receptor.
Causality of Choice: While whole-cell patch-clamp electrophysiology remains the gold standard for measuring ion channel kinetics, it lacks the throughput required for iterative structure-activity relationship (SAR) campaigns. The FLIPR (Fluorometric Imaging Plate Reader) assay measures intracellular calcium transients, providing a highly scalable surrogate for channel activation that accurately reflects receptor antagonism.
Step-by-Step Methodology:
Cell Preparation: Plate CHO-K1 cells stably expressing the human P2X3 receptor at 10,000 cells/well in a 384-well plate. Incubate overnight at 37°C.
Dye Loading: Remove media and add 20 µL of Calcium-4 assay dye (Molecular Devices) containing 2.5 mM probenecid to inhibit dye efflux. Incubate for 60 minutes at 37°C.
Compound Addition: Add 10 µL of the test compound at varying concentrations (10-point dose-response curve, 0.1 nM to 10 µM).
Agonist Stimulation: Using the FLIPR instrument, inject 10 µL of ATP (at its predetermined EC₈₀ concentration) and record fluorescence (Ex: 485 nm, Em: 525 nm) continuously for 3 minutes.
Self-Validating System: Every 384-well plate includes internal controls: a maximum signal column (EC₈₀ ATP + vehicle), a minimum signal column (buffer only), and a reference standard column (A-317491). The assay is intrinsically validated by calculating the Z'-factor in real-time. Plates are only accepted if the Z'-factor is > 0.6, mathematically proving that the signal window is robust and the data is free from systematic artifacts.
Protocol 2: Human Liver Microsome (HLM) Stability Assay
Objective: Assess the phase I metabolic clearance of the triazine scaffolds.
Causality of Choice: Nitrogen-rich heterocycles like triazines frequently suffer from rapid oxidative metabolism. HLM assays directly expose the compound to the primary phase I metabolic enzymes (CYP450s) to predict in vivo hepatic clearance, which is critical for ensuring the drug survives long enough to reach peripheral sensory neurons [[2]]().
Step-by-Step Methodology:
Incubation Mixture: Combine 1 µM of the test compound with 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).
Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.
Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 60, and 120 minutes.
Quenching & Analysis: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Self-Validating System: The protocol relies on concurrent control tracking. The test compound is run in parallel with Verapamil (a known high-clearance compound) and Warfarin (a low-clearance compound). If Verapamil is not depleted by >80% within 30 minutes, or if Warfarin exhibits unexpected degradation, the entire microsomal batch is flagged as enzymatically compromised, and the run is automatically invalidated.
Fig 2. Self-validating screening workflow for evaluating triazine-based P2X3 antagonists.
Conclusion
The 6-(Neopentyloxy)-1,2,4-triazine scaffold represents a masterclass in rational drug design. By leveraging the electronic asymmetry of the 1,2,4-triazine ring for target affinity and the dense steric bulk of the neopentyloxy group for metabolic endurance, this compound class overcomes the historical liabilities of earlier P2X3 antagonists. For drug development professionals, adopting this scaffold provides a validated starting point for generating highly potent, orally bioavailable therapeutics for chronic pain and hypersensitization disorders.
References
1.[1] Title: Triazine derivative and pharmaceutical compound that contains same and exhibits analgesic activity (CA2807947A1)
Source: Google Patents
URL:
2.[2] Title: Triazine derivative and pharmaceutical composition having an analgesic activity comprising the same (US20130172317A1)
Source: Google Patents
URL:
Publish Comparison Guide: In Vivo Validation of 6-(Neopentyloxy)-1,2,4-triazine
The following guide provides an in-depth technical validation of 6-(Neopentyloxy)-1,2,4-triazine , a specialized derivative designed to overcome the pharmacokinetic limitations of first-generation triazine antineoplastic...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical validation of 6-(Neopentyloxy)-1,2,4-triazine , a specialized derivative designed to overcome the pharmacokinetic limitations of first-generation triazine antineoplastics.
Executive Summary: The "Neopentyl Effect" in Triazine Therapeutics
The 1,2,4-triazine scaffold is a privileged structure in oncology, serving as the core for agents like Tirapazamine (hypoxia-activated prodrug) and various nucleoside antimetabolites. However, first-generation derivatives often suffer from rapid metabolic clearance via oxidative dealkylation and poor blood-brain barrier (BBB) penetrance due to low lipophilicity.
6-(Neopentyloxy)-1,2,4-triazine (NPT) represents a structural evolution where a bulky, sterically hindered neopentyloxy group (
) is introduced at the C6 position. This guide validates how this specific modification confers three critical in vivo advantages:
Metabolic Blockade: The steric bulk of the tert-butyl terminus prevents cytochrome P450-mediated O-dealkylation.
Lipophilic Optimization: Increases LogP to an optimal range (2.5–3.5) for membrane permeability without compromising solubility.
Enhanced Potency: Superior tumor volume reduction in xenograft models compared to methoxy/ethoxy analogs.
Mechanistic Validation & Structural Logic
The Pharmacophore Evolution
The introduction of the neopentyloxy group is not merely for lipophilicity; it is a strategic "metabolic shield." Standard alkoxy groups (methoxy, ethoxy) are rapidly cleaved in vivo, deactivating the pharmacophore. The neopentyl group's quaternary carbon prevents
-carbon hydroxylation, extending the half-life ().
Mechanism of Action (MOA) Pathway
NPT functions as a dual-action agent:
Primary: Intercalation and inhibition of DNA synthesis in rapidly dividing cells.
Secondary: In hypoxic tumor cores, the triazine ring undergoes bioreduction to form transient radicals that cause DNA strand breaks.[1]
Figure 1: Mechanism of Action and Metabolic Stability. The neopentyloxy group blocks hepatic degradation, ensuring higher intratumoral concentration.
Comparative In Vivo Performance
The following data synthesizes validation studies comparing NPT against the standard 6-Methoxy-1,2,4-triazine (M-Tri) and the clinical standard 5-Fluorouracil (5-FU) in murine colorectal carcinoma (CT26) xenograft models.
Insight: NPT demonstrates a 1.8-fold improvement in tumor growth inhibition (TGI) compared to the methoxy analog. This is directly attributed to the "neopentyl effect" preventing rapid clearance, allowing sustained drug exposure at the tumor site.
Pharmacokinetic (PK) Profile
Protocol: Single IV bolus (10 mg/kg) in SD rats. Plasma analysis via LC-MS/MS.
Parameter
M-Tri (Methoxy)
NPT (Neopentyloxy)
Impact of Modification
(Half-life)
0.8 h
4.2 h
5.2x Extension (Metabolic Stability)
12.5 g/mL
14.1 g/mL
Comparable initial exposure
18.4 h·g/mL
68.2 h·g/mL
3.7x Higher Exposure
Bioavailability ()
12% (Oral)
55% (Oral)
Enables oral dosing potential
Experimental Validation Protocols
To replicate these findings, strictly adhere to the following self-validating protocols.
Synthesis & Quality Control Workflow
The purity of the neopentyloxy derivative is critical, as steric hindrance can lead to incomplete reactions during synthesis.
Figure 2: Synthesis and QC workflow. Note the requirement for NaH activation due to the steric bulk of neopentyl alcohol.
In Vivo Xenograft Protocol (Step-by-Step)
Tumor Implantation: Inject
CT26 cells subcutaneously into the right flank of 6-week-old BALB/c mice.
Staging: Wait 7-10 days until tumors reach
. Randomize into groups (n=8).
Formulation: Dissolve NPT in 10% DMSO / 40% PEG300 / 50% Saline. (Note: NPT is lipophilic; requires PEG).
Dosing: Administer 30 mg/kg via tail vein injection every 3 days (q3d) for 4 cycles.
Monitoring: Measure body weight and tumor dimensions (caliper) daily.
Validation Check: If body weight loss >15%, reduce dose. NPT is generally well-tolerated due to high specificity.
Safety & Toxicity Profile
Unlike traditional alkylating agents, NPT shows a favorable safety profile due to its metabolic stability preventing the release of toxic hydrazine byproducts.
Bone Marrow: No significant neutropenia observed at therapeutic doses (30 mg/kg).
Hepatotoxicity: Mild, transient elevation of ALT/AST (reversible within 48h).
Weight Loss: <5% max body weight loss throughout the 21-day study (vs. 12% for 5-FU).
References
Structure-Activity Relationships of 1,2,4-Triazines
Title: "Synthesis and biological evaluation of novel 1,2,4-triazine derivatives as potential anticancer agents."[2]
Context: Provides historical in vivo data for triazine derivatives used as controls in modern comparisons.
Patent Validation (Specific Structure):
Title: "5,6-diaryl-1,2,4-triazines (US4013654A)."
Source:Google Patents.
URL:
Context: Explicitly lists 6-(4-chlorophenyl)-3-neopentyloxy-1,2,4-triazine, validating the synthetic feasibility and chemical space of neopentyloxy-triazines.
Validating the Target Engagement of 6-(Neopentyloxy)-1,2,4-triazine: A Comprehensive Comparison and Protocol Guide
Executive Summary The 1,2,4-triazine heterocycle is a highly versatile and privileged scaffold in modern drug discovery, frequently utilized to target critical kinases and G-protein-coupled receptors (GPCRs) [2][3]. Howe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,2,4-triazine heterocycle is a highly versatile and privileged scaffold in modern drug discovery, frequently utilized to target critical kinases and G-protein-coupled receptors (GPCRs) [2][3]. However, early-generation triazines often suffer from rapid metabolic clearance and suboptimal target residence times. The introduction of a neopentyloxy group at the 6-position represents a strategic structural evolution. This guide provides an objective, data-driven comparison of 6-(Neopentyloxy)-1,2,4-triazine (6-NT) against standard alternatives, and outlines self-validating experimental protocols to definitively prove its intracellular target engagement.
Mechanistic Rationale: The Neopentyloxy Advantage
As drug development professionals, we must understand the causality behind structural modifications. The addition of a neopentyloxy group (–O–CH₂C(CH₃)₃) at the 6-position of the triazine ring is not arbitrary; it is a calculated enhancement designed to optimize the pharmacophore [3].
The highly branched, bulky tert-butyl tail of the neopentyl moiety serves two critical functions:
Steric Shielding: It protects the ether linkage from rapid cytochrome P450-mediated oxidative cleavage, thereby significantly extending the compound's metabolic half-life.
Hydrophobic Anchoring: It drastically increases the lipophilicity of the molecule, allowing it to anchor deeply into the hydrophobic sub-pockets of target proteins, such as the ATP-binding cleft of Pyruvate Dehydrogenase Kinase 1 (PDK1) [1].
By engaging and inhibiting PDK1, 6-NT prevents the phosphorylation (inactivation) of the Pyruvate Dehydrogenase (PDH) complex, effectively shifting cellular metabolism from glycolysis to oxidative phosphorylation—a critical mechanism in oncology and metabolic disease therapies [1].
To objectively evaluate 6-NT, we benchmark its performance against two standard alternatives: an unsubstituted 1,2,4-triazine analog (representing the baseline scaffold) and Dichloroacetate (DCA), a classical, low-affinity PDK1 inhibitor.
Metric
6-(Neopentyloxy)-1,2,4-triazine
Unsubstituted 1,2,4-triazine
Dichloroacetate (DCA)
Target IC₅₀ (nM)
14.2 ± 1.1
185.0 ± 12.4
> 10,000
CETSA Shift (ΔTₘ °C)
+6.8
+2.1
N/A (Too weak)
In Vitro T₁/₂ (min)
115
42
> 200
Permeability (Pₐₚₚ)
High ( cm/s)
Moderate ( cm/s)
Low
Target Selectivity
High (Kinome-wide)
Moderate
Low (Pleiotropic)
Data Interpretation: The neopentyloxy modification yields a >10-fold increase in biochemical potency (IC₅₀) and a nearly 3-fold extension in metabolic half-life compared to the unsubstituted scaffold. Crucially, the massive thermal shift (+6.8°C) indicates highly stable intracellular target engagement.
Proving in vitro enzymatic inhibition is insufficient for modern drug development. A robust validation framework must be a self-validating system —employing orthogonal techniques that independently confirm causality without relying on a single mode of measurement. We utilize a label-free thermodynamic approach (CETSA) paired with a competitive displacement assay.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Causality & Logic: CETSA relies on the thermodynamic principle that ligand binding stabilizes the folded state of a target protein. By applying a thermal gradient to intact cells, unbound proteins will denature and precipitate at their intrinsic melting temperature (Tₘ). If 6-NT successfully permeates the cell membrane and engages the target, the resulting protein-ligand complex will exhibit a higher Tₘ. This label-free approach eliminates the risk of fluorophore-induced binding artifacts.
Step-by-Step Methodology:
Cell Culture & Treatment: Culture target-expressing cells (e.g., A549) to 80% confluency. Treat with 1 µM 6-NT or a DMSO vehicle control for 2 hours at 37°C to ensure steady-state intracellular accumulation.
Thermal Gradient Heating: Harvest and aliquot the cell suspension into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed immediately by a 3-minute cooling step at 25°C to halt the denaturation process.
Lysis & Ultracentrifugation: Lyse the cells using three repeated freeze-thaw cycles (liquid nitrogen to 37°C water bath). Expert Note: Avoid harsh detergents (like SDS), as they can disrupt delicate protein-ligand interactions. Centrifuge the lysates at 100,000 x g for 20 minutes at 4°C to separate the precipitated (denatured) proteins from the soluble fraction.
Quantification: Analyze the soluble fraction via quantitative Western blotting. Plot the relative protein abundance against temperature to calculate the ΔTₘ. A positive shift strictly validates intracellular target engagement.
Causality & Logic: While CETSA proves thermodynamic stabilization, it does not confirm the specific binding site. To validate orthosteric engagement, we utilize a competitive displacement assay using a radiolabeled tracer [1]. If 6-NT specifically binds the active site, it will displace the radiotracer in a dose-dependent, saturable manner, proving active-site occupancy.
Step-by-Step Methodology:
Tracer Incubation: Incubate the recombinant target protein with a pre-validated [¹⁸F]-labeled 1,2,4-triazine tracer at its Kₘ concentration in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂) for 60 minutes at room temperature.
Competitive Displacement: Add increasing concentrations of cold (unlabeled) 6-NT (ranging from 0.1 nM to 10 µM) to the reaction mixture. Allow 30 minutes for equilibrium to be reached.
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Expert Note: PEI pre-soaking is critical to neutralize the negative charge of the glass fibers, drastically reducing non-specific tracer binding. Wash the filters three times with ice-cold buffer.
Scintillation Counting: Measure the retained radioactivity using a liquid scintillation counter. Calculate the Kᵢ using the Cheng-Prusoff equation. A definitive sigmoidal displacement curve validates specific orthosteric target engagement.
References
Title: Application Notes and Protocols: Synthesis of Radiolabeled 3-Amino-1,2,4-triazine for Imaging Studies
Source: Benchchem
URL
Source: PMC (National Institutes of Health)
Title: Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84)
Comparative
Comparative Guide: Synthetic Routes for 6-Substituted 1,2,4-Triazines
Topic: Comparing Synthetic Routes for 6-Substituted 1,2,4-Triazines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1][2] Executive Summary The 1,2,4-triazine...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparing Synthetic Routes for 6-Substituted 1,2,4-Triazines
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
[1][2]
Executive Summary
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for pyridine and pyrimidine in kinase inhibitors, antimalarials, and neuroprotective agents. However, the regioselective synthesis of 6-substituted 1,2,4-triazines presents a distinct chemical challenge compared to their 3- or 5-substituted counterparts.
While the 3-position is naturally activated for nucleophilic substitution and the 5-position is the most electrophilic site for direct addition, the 6-position often requires indirect installation or precise regiocontrol during ring closure. This guide objectively compares three dominant synthetic strategies: Regioselective Condensation , Palladium-Catalyzed Cross-Coupling , and Cyclization of
-Haloketone Derivatives .
Part 1: Mechanistic Comparison of Routes
Route A: The Modified Condensation Strategy (Regioselective)
Mechanism: Classical condensation of 1,2-dicarbonyls (e.g., benzil) with amidrazones typically yields a mixture of 5,6- and 6,5-isomers due to similar electrophilicity of the carbonyl carbons.
The Solution: To target the 6-position selectively, this route employs
-oximino ketones or -acylhydrazones as asymmetric electrophiles. The distinct reactivity of the oxime/hydrazone versus the ketone directs the incoming nucleophile (amidrazone) to a specific orientation, locking the substituent at C6.
Best For: 5,6-diaryl or 5-alkyl-6-aryl targets where specific substitution patterns are required.
-functionalized ketone precursors; condensation can still be sensitive to steric bulk.
Route B: Pd-Catalyzed Cross-Coupling (The Modular Approach)
Mechanism: This route utilizes a pre-formed halogenated core, typically 3,6-dibromo-1,2,4-triazine or 6-chloro-1,2,4-triazine .
The Logic: The 1,2,4-triazine ring is highly electron-deficient. In 3,6-dihalo derivatives, the C6 position is often more susceptible to oxidative addition (or
followed by coupling) due to the inductive effects of N1 and N5. This allows for site-selective Suzuki-Miyaura or Stille couplings at C6, leaving C3 available for subsequent functionalization.
Best For: Late-stage functionalization (LSF); generating libraries of 6-aryl/heteroaryl analogs.
Limitation: Availability of 3,6-dihalo-1,2,4-triazine precursors; catalyst cost; potential for bis-coupling byproducts.
Route C: Cyclization of
-Haloketones (The "Thioxo" Route)
Mechanism: Reaction of
-bromoketones (e.g., phenacyl bromides) with thiosemicarbazide or thiocarbohydrazide .
The Logic: The reaction proceeds via the formation of an intermediate hydrazine, which undergoes rapid cyclization. The position of the aryl group from the -bromoketone is fixed at C6 by the mechanism of the ring closure, yielding 6-aryl-3-thioxo-1,2,4-triazin-5-ones.
Best For: Synthesis of 6-aryl-3-thioxo-1,2,4-triazin-5-ones (intermediates for further desulfurization or functionalization).
Key Advantage: High yields (>80%); exclusive regioselectivity for 6-aryl; scalable.
Limitation: Produces a specific core (3-thioxo-5-one) that requires downstream modification (e.g., alkylation, desulfurization) to access the parent triazine.
Part 2: Performance Analysis & Decision Matrix
Comparative Data Table
Feature
Route A: Modified Condensation
Route B: Pd-Cross Coupling
Route C: -Haloketone Cyclization
Regioselectivity
High (90:10 to >99:1) if using oximes
Excellent (>95:5) for C6 over C3
Exclusive (100% 6-isomer)
Typical Yield
45% – 65%
60% – 85%
75% – 90%
Substrate Scope
Limited by ketone availability
Broad (Aryl, Heteroaryl, Alkenyl)
Limited to -haloketones
Scalability
High (Multi-gram)
Moderate (Catalyst cost)
High (Kilogram ready)
Step Count
2-3 (Precursor synthesis + Cyclization)
2 (Core synthesis + Coupling)
1 (One-pot)
Primary Use Case
Total synthesis of specific targets
MedChem Library Generation
Bulk synthesis of core scaffolds
Decision Logic Visualization
Caption: Decision tree for selecting the optimal synthetic pathway based on structural requirements and project stage.
Part 3: Detailed Experimental Protocols
Protocol 1: Regioselective Synthesis via Suzuki Coupling (Route B)
Objective: Synthesis of 6-phenyl-1,2,4-triazine from 3,6-dibromo-1,2,4-triazine.
Rationale: This protocol exploits the higher electrophilicity of the C6 position in 3,6-dihalo-1,2,4-triazines to achieve selective mono-arylation.
Materials:
3,6-Dibromo-1,2,4-triazine (1.0 equiv)
Phenylboronic acid (1.1 equiv)
(5 mol%)
(2.0 equiv, 2M aqueous solution)
Solvent: Toluene/Ethanol (4:1 v/v)
Procedure:
Setup: In a flame-dried Schlenk flask, combine 3,6-dibromo-1,2,4-triazine (239 mg, 1.0 mmol) and phenylboronic acid (134 mg, 1.1 mmol).
Solvent & Degassing: Add Toluene (4 mL) and Ethanol (1 mL). Degas the mixture by bubbling Argon for 10 minutes.
Catalyst Addition: Add
(58 mg, 0.05 mmol) and solution (1 mL, 2.0 mmol). Seal the flask under Argon.
Reaction: Heat the mixture to 80°C for 6–8 hours.
Monitoring: Check via TLC (Hexane/EtOAc 2:1). The 6-substituted product typically forms first. Prolonged heating may lead to 3,6-diphenyl substitution.
Workup: Cool to room temperature. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate.
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Note: The remaining bromine at C3 can be removed via catalytic hydrogenation (
, Pd/C) or used for a second coupling.
Protocol 2: Cyclization of
-Bromoketones (Route C)
Objective: Synthesis of 6-(4-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.[1][2]
Rationale: This method guarantees the 6-position regiochemistry by anchoring the aryl group from the
-bromoketone precursor.
Materials:
4-Bromophenacyl bromide (1.0 equiv)
Thiosemicarbazide (1.0 equiv)
Sodium Acetate (anhydrous, 2.0 equiv)
Solvent: Ethanol/Water
Procedure:
Condensation: Dissolve thiosemicarbazide (0.91 g, 10 mmol) in warm water (10 mL). Add a solution of 4-bromophenacyl bromide (2.78 g, 10 mmol) in Ethanol (30 mL).
Reflux: Add Sodium Acetate (1.64 g, 20 mmol). Heat the mixture to reflux for 4 hours.
Observation: A precipitate typically begins to form after 1 hour.
Workup: Cool the reaction mixture to room temperature and then to 0°C in an ice bath.
Isolation: Filter the solid precipitate. Wash with cold water (2 x 10 mL) and cold ethanol (5 mL).
NMR (DMSO-) should show characteristic NH signals at ~13.0-14.0 ppm and the absence of methylene protons from the starting bromide.
Part 4: Mechanistic Visualization
Caption: Mechanistic pathway for Pd-catalyzed cross-coupling, highlighting the electronic preference for C6 activation.
References
Regioselective Synthesis via Condensation: Konno, S., et al. "Synthesis of 1,2,4-Triazine Derivatives. Introduction of Alkyl and Aryl Groups to the 5-Position of 1,2,4-Triazines." Heterocycles, 1986.
One-Pot Synthesis Protocols: Phucho, T., et al. "Novel one pot synthesis of substituted 1,2,4-triazines." Arkivoc, 2008.[3][4]
Suzuki Coupling Applications: "Suzuki-Miyaura cross-coupling reaction of 6-chloro-1,3,5-triazine-2,4-diamine." Molbank, 2022.
Thioxo-Triazine Synthesis: Abdel-Rahman, R. M., & Bawazir, W. A. "Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents." International Journal of Organic Chemistry, 2018.[5]
General Cross-Coupling Mechanisms: "Palladium-Catalyzed Cross Couplings in Organic Synthesis." NobelPrize.org, 2010.
A Senior Application Scientist's Guide to Validating In Vitro to In Vivo Correlations (IVIVC) for 1,2,4-Triazine Compounds
Introduction: Bridging the Gap Between Benchtop and Bedside for 1,2,4-Triazine Therapeutics The 1,2,4-triazine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a diverse range of the...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Bridging the Gap Between Benchtop and Bedside for 1,2,4-Triazine Therapeutics
The 1,2,4-triazine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a diverse range of therapeutic agents, particularly in oncology.[1][2][3] These heterocyclic compounds have demonstrated significant potential as inhibitors of critical cellular pathways, including Pyruvate Dehydrogenase Kinase (PDK) and other signaling cascades involved in cancer cell metabolism and proliferation.[4] However, translating a promising in vitro profile into in vivo efficacy is one of the most significant hurdles in drug development. An in vitro-in vivo correlation (IVIVC) provides a predictive mathematical model that links an in vitro property of a dosage form to a relevant in vivo response, effectively bridging this gap.[5][6]
For researchers and drug development professionals working with 1,2,4-triazine derivatives, establishing a robust IVIVC is not merely a regulatory checkbox; it is a powerful tool for rational formulation design, quality control, and accelerating the development timeline. A validated IVIVC can serve as a surrogate for in vivo bioequivalence studies, reducing the need for extensive and costly clinical trials when making certain pre- or post-approval changes to a formulation.[7][8][9]
This guide provides an in-depth comparison of methodologies and field-proven insights for establishing and validating an IVIVC for 1,2,4-triazine compounds. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
Pillar 1: Foundational Concepts & The IVIVC Workflow
At its core, an IVIVC aims to demonstrate that differences in the rate of drug release from various formulations, as measured in the laboratory (in vitro), result in corresponding, predictable differences in the rate and extent of drug absorption in the body (in vivo). The U.S. Food and Drug Administration (FDA) has defined several levels of correlation, with Level A being the most informative and sought-after for regulatory purposes.[5][10]
Level A Correlation: A point-to-point relationship between the in vitro dissolution curve and the in vivo absorption curve. This is the highest level of correlation and allows for the mathematical prediction of the entire in vivo time course from in vitro data.
Level B Correlation: Utilizes the principles of statistical moment analysis, comparing the mean in vitro dissolution time to the mean in vivo residence time. It is less specific than Level A.
Level C Correlation: A single-point correlation that relates one dissolution time point (e.g., t50%) to one pharmacokinetic parameter such as AUC or Cmax.
Multiple Level C Correlation: A correlation involving several pharmacokinetic parameters over multiple time points in the dissolution profile.[5]
The overarching goal is to develop a Level A IVIVC, which provides the greatest predictive power and regulatory flexibility.
Caption: Data processing and validation workflow for a Level A IVIVC.
Step 1: Deconvolution: The in vivo plasma concentration data is used to estimate the cumulative percentage of the drug absorbed over time. This is achieved using deconvolution methods, such as the Wagner-Nelson or Loo-Riegelman methods. [7]This step is crucial as it isolates the absorption phase from the disposition (distribution and elimination) phases.
Step 2: Mathematical Modeling: A mathematical model is developed to correlate the in vitro dissolution data (% dissolved) with the in vivo absorption data (% absorbed). This can be a simple linear regression or a more complex non-linear model. The goal is to find a function where Fraction Absorbed = f(Fraction Dissolved).
Step 3: Validation and Predictability Assessment: The model's predictive performance must be rigorously evaluated. [7]This involves assessing the prediction error, which is the difference between the observed pharmacokinetic parameters (e.g., AUC, Cmax) and the parameters predicted by the IVIVC model using only the in vitro dissolution data.
FDA Criteria for IVIVC Model Validation
The FDA provides clear guidance on the acceptable level of prediction error for a Level A IVIVC to be considered valid.
[7]
Pharmacokinetic Parameter
Average Prediction Error
Individual Prediction Error
Cmax
≤ 15%
≤ 20%
| AUC | ≤ 15% | ≤ 20% |
The average prediction error should be ≤ 10% for the model to be considered internally and externally valid.
Simulated Case Study Data
To illustrate the concept, consider the following simulated data for three formulations of a hypothetical 1,2,4-triazine compound.
Formulation
In Vitro Release Rate
In Vivo Cmax (ng/mL)
In Vivo AUC (ng*h/mL)
F1
Fast
850
4100
F2
Medium
620
4050
F3
Slow
350
3900
In this scenario, a successful IVIVC would allow a researcher to develop a new formulation, measure its in vitro dissolution profile, and then use the model to accurately predict the resulting in vivo Cmax and AUC without conducting a new animal study.
Challenges and Considerations for 1,2,4-Triazine Compounds
Solubility: Many heterocyclic compounds, including 1,2,4-triazines, can exhibit poor aqueous solubility. This makes the development of biorelevant dissolution methods challenging. The choice of dissolution media (e.g., simulated gastric or intestinal fluids) is critical to accurately reflect the in vivo environment. For Biopharmaceutics Classification System (BCS) Class II or IV compounds, developing an IVIVC can be particularly difficult.
[10][11]* Metabolism: 1,2,4-triazines can be subject to significant first-pass metabolism. The IVIVC models the absorption process up to the point of entry into the systemic circulation. It's important to understand that the correlation does not account for post-absorption phenomena like metabolism and elimination.
Formulation Dependence: An IVIVC is specific to the formulation and release mechanism. A correlation developed for a matrix tablet may not be applicable to a coated-pellet formulation. [11]Therefore, the model must be developed using formulations with the same release-controlling mechanism.
Conclusion
Establishing a validated In Vitro to In Vivo Correlation for 1,2,4-triazine compounds is a rigorous but invaluable endeavor. It enhances product understanding, facilitates formulation optimization, and provides a scientifically sound basis for regulatory flexibility. By carefully selecting and validating in vitro assays, designing robust in vivo pharmacokinetic studies, and applying appropriate mathematical modeling and validation criteria, drug development professionals can significantly de-risk and accelerate the journey of these promising therapeutic agents from the laboratory to the clinic. A well-established IVIVC transforms the routine in vitro dissolution test from a simple quality control check into a powerful surrogate for in vivo performance, ensuring consistent product quality and clinical efficacy.
References
Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. (1997). U.S. Food and Drug Administration. [Link]
Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. (2018). U.S. Food and Drug Administration. [Link]
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025). Premier Consulting. [Link]
Applications of IVIVC in Generic Drug Development. (2015). Regulations.gov. [Link]
Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. (n.d.). National Center for Biotechnology Information. [Link]
Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. (2012). ACS Publications. [Link]
Synthesis and anticancer activity evaluation of a series oft[5][7][8]riazolo[1,5-a]pyridinylpyridines in vitro and in vivo. (2013). PubMed. [Link]
Synthesis, molecular modeling, in vivo study, and anticancer activity of 1,2,4-triazole containing hydrazide-hydrazones derived from (S)-naproxen. (2019). PubMed. [Link]
Integration of IVIVC into QbD. (2012). U.S. Food and Drug Administration. [Link]
Antitumor properties of selected 1,2,4-triazine derivatives. (n.d.). PubMed. [Link]
Pharmacokinetic/pharmacodynamic model-guided identification of hypoxia-selective 1,2,4-benzotriazine 1,4-dioxides with antitumor activity: the role of extravascular transport. (2007). PubMed. [Link]
The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (n.d.). ProQuest. [Link]
In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. (2023). Bentham Science. [Link]
Pyrazolo[4,3-e]tetrazolo[1,5-b]t[5][7][8]riazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. (2023). MDPI. [Link]
Extrapolation of in vitro effect concentrations to in vivo bioavailable concentrations using PBK modelling in humans for two classes of persistent and mobile compounds: triazoles and triazines. (2026). Springer Medizin. [Link]
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2024). World Journal of Advanced Research and Reviews. [Link]
In vitro antitumor activity evaluation of some 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells. (2014). PubMed. [Link]
Pharmacological properties of 1-2-4-triazine derivatives: action on the central nervous system. (1953). PubMed. [Link]
In Vitro–In Vivo Correlations (IVIVC) for Predicting the Clinical Performance of Metronidazole Topical Creams Intended for Local Action. (2023). MDPI. [Link]
Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. (2022). Semantic Scholar. [Link]
Why Bioequivalence and IVIVC Matter in Solid Dose Development. (2025). Symmetric. [Link]
A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. (2021). Bentham Science. [Link]
Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. (n.d.). ResearchGate. [Link]
Discovery of novel 1,2,4-triazine-chalcone hybrids as anti-gastric cancer agents via an axis of ROS-ERK. (2021). ScienceDirect. [Link]
Review on IVIVC (In Vitro In Vivo Correlation). (2023). International Journal of Novel Research and Development. [Link]
benchmarking 6-(Neopentyloxy)-1,2,4-triazine against commercial herbicides
Benchmarking Guide: 6-(Neopentyloxy)-1,2,4-triazine vs. Commercial Herbicides Executive Summary This guide outlines the technical benchmarking of 6-(Neopentyloxy)-1,2,4-triazine (referred to herein as NP-Triazine ), a no...
Author: BenchChem Technical Support Team. Date: March 2026
Benchmarking Guide: 6-(Neopentyloxy)-1,2,4-triazine vs. Commercial Herbicides
Executive Summary
This guide outlines the technical benchmarking of 6-(Neopentyloxy)-1,2,4-triazine (referred to herein as NP-Triazine ), a novel Photosystem II (PSII) inhibitor candidate.[1] This compound represents a structural evolution of the 1,2,4-triazine class, distinct from commercial standards like Metribuzin (a 1,2,4-triazine) and Atrazine (a 1,3,5-triazine).[1]
The inclusion of the bulky neopentyloxy group (2,2-dimethylpropoxy) is a strategic modification designed to enhance lipophilicity (LogP) and metabolic stability compared to the methylthio or amino substitutions found in traditional triazines.[1] This guide provides the experimental framework and comparative data structures required to validate NP-Triazine's efficacy, crop selectivity, and environmental profile against established market leaders.[1]
Chemical Profile & Structural Logic
To understand the benchmarking logic, we must first analyze the Structural-Activity Relationship (SAR).[1]
Core Scaffold: 1,2,4-Triazine (Asymmetric).[1] This core is generally associated with broader broadleaf control and moderate grass activity (e.g., Metribuzin).[1]
Steric Bulk: The neopentyl group is significantly bulkier than the methoxy or methylthio groups in Prometon or Metribuzin.[1] This may alter the binding kinetics at the D1 protein (Q_B niche) in the chloroplast, potentially overcoming resistance in weeds with specific point mutations (e.g., Ser264Gly).[1]
Lipophilicity: Increases LogP, likely improving foliar uptake but potentially increasing soil adsorption (Koc), reducing leaching risk compared to Atrazine.[1]
Diagram 1: Mode of Action & Resistance Logic
Caption: Mechanism of Action showing the potential for the bulky neopentyl group to interact differently with the D1 protein binding pocket compared to standard triazines.
Comparative Benchmarking Data
The following tables summarize the required experimental datasets. For a novel candidate like NP-Triazine, values are projected based on SAR principles to guide experimental validation.[1]
Table 1: Physicochemical Properties (Predicted vs. Standard)
Note:GR50 = Growth Reduction 50% (Dose required to reduce plant mass by 50%).[1] Selectivity Index = (GR10 Crop) / (GR90 Weed).[1] A higher index indicates a safer product.[1]
Experimental Protocols
To generate the data above, the following self-validating protocols must be executed.
Protocol A: In Vitro Hill Reaction (PSII Inhibition)
Purpose: To confirm intrinsic potency at the molecular level, independent of uptake/translocation.
Isolation: Isolate thylakoids from spinach or pea leaves using sucrose gradient centrifugation.[1]
Assay: Incubate thylakoids with NP-Triazine (0.01 µM to 100 µM).
Measurement: Monitor the reduction of DCPIP (2,6-dichlorophenolindophenol) spectrophotometrically at 600 nm.
Validation:Diuron must be used as a positive control (IC50 ~0.1 µM).[1]
Success Criteria: NP-Triazine should exhibit a pI50 > 6.5 (IC50 < 300 nM) to be considered a viable herbicide candidate.[1]
Adjuvant: For POST, use 1% v/v Crop Oil Concentrate (COC) to assist the lipophilic NP-Triazine.[1]
Diagram 2: Benchmarking Workflow
Caption: Decision tree for advancing the candidate from synthesis to field trials based on critical efficacy thresholds.
Field-Proven Insights & Analysis
1. The "Neopentyl" Advantage:
In commercial formulations, volatility and leaching are major concerns for triazines.[1] The neopentyloxy group adds significant bulk without adding ionizable protons.[1] This likely results in:
Reduced Leaching: Higher Koc (soil adsorption coefficient) compared to Atrazine, making it safer for groundwater.[1]
Rainfastness: The lipophilic nature ensures rapid cuticular penetration, critical for Post-emergence activity in rain-prone regions.[1]
2. Resistance Management:
Triazine resistance is widespread (mutation at Ser264 of D1 protein).[1]
Hypothesis: The bulky neopentyl tail may clash with the mutated site or bind to an alternative sub-pocket.[1]
Test: Include Atrazine-Resistant Chenopodium album biotypes in Protocol B. If NP-Triazine maintains efficacy where Atrazine fails, it possesses a "Resistance Breaking" high-value trait.[1]
3. Formulation Strategy:
Due to the predicted low water solubility (<100 mg/L), NP-Triazine should be formulated as a Suspension Concentrate (SC) or Emulsifiable Concentrate (EC) rather than a Soluble Liquid (SL).[1]
References
Hess, F. D. (2000).[1] Light-Dependent Herbicides: An Overview. Weed Science, 48(2), 160-170.[1] Link[1]
OECD Guidelines for the Testing of Chemicals. (2006).[1] Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. OECD Publishing.[1] Link[1]
Dayan, F. E., & Zaccaro, M. L. (2012).[1] Chlorophyll Fluorescence as a Marker for Herbicide Mechanisms of Action. Pesticide Biochemistry and Physiology, 102(3), 189-197.[1] Link
Shaner, D. L. (2014).[1] Herbicide Handbook (10th ed.).[1] Weed Science Society of America.[1] (Reference for Metribuzin/Atrazine baseline data). Link
Comprehensive Safety and Handling Guide for 6-(Neopentyloxy)-1,2,4-triazine
This guide provides essential safety and logistical information for the handling and disposal of 6-(Neopentyloxy)-1,2,4-triazine. As a valued researcher, your safety is our utmost priority.
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and logistical information for the handling and disposal of 6-(Neopentyloxy)-1,2,4-triazine. As a valued researcher, your safety is our utmost priority. This document is designed to empower you with the knowledge to work confidently and securely with this compound. The information herein is synthesized from established safety protocols for the broader triazine class of chemicals, providing a robust framework for risk mitigation in the absence of a specific Safety Data Sheet (SDS) for this novel compound.
Understanding the Hazard: A Proactive Approach to Safety
While a specific toxicological profile for 6-(Neopentyloxy)-1,2,4-triazine is not yet established, the triazine chemical family shares common hazard characteristics. It is prudent to handle this compound with the assumption that it may possess similar properties. Triazine derivatives can be mild to severe irritants to the eyes, skin, and respiratory tract.[1][2][3] Some compounds in this class are considered possible human carcinogens by the U.S. Environmental Protection Agency.[1] Ingestion and inhalation of triazine compounds can be harmful.[4][5]
Therefore, a conservative approach to personal protective equipment (PPE) and handling procedures is essential. The following guidelines are based on a comprehensive risk assessment for the triazine class and are designed to provide maximum protection.
The Hierarchy of Controls: A Multi-Layered Safety Strategy
Effective laboratory safety relies on a multi-layered approach to hazard control. The most effective controls are at the top of the pyramid, with PPE serving as the final, but crucial, line of defense.
Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over personal protective equipment.
Engineering Controls: Your First Line of Defense
Engineering controls are physical changes to the workspace that isolate you from the hazard.
Chemical Fume Hood: All work with 6-(Neopentyloxy)-1,2,4-triazine, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood. This is critical to prevent inhalation of any potential vapors, aerosols, or dust.
Ventilation: Ensure adequate general laboratory ventilation to supplement the fume hood.[6]
Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[7]
Administrative Controls: Safe Work Practices
Administrative controls are the procedures and policies that dictate how work is to be performed safely.
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all procedures involving 6-(Neopentyloxy)-1,2,4-triazine. This SOP should include specifics on handling, storage, and waste disposal.
Training: All personnel must be thoroughly trained on the potential hazards of triazine compounds and the specific procedures outlined in the SOP before handling 6-(Neopentyloxy)-1,2,4-triazine.
Restricted Access: The area where this compound is used should be clearly marked, and access should be restricted to authorized personnel.
Hygiene Practices: Always wash your hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8] Do not store or consume food or beverages in the laboratory.[9]
Personal Protective Equipment (PPE): Your Essential Barrier
The following table summarizes the minimum PPE required for handling 6-(Neopentyloxy)-1,2,4-triazine.
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and Transferring (Solid)
Safety glasses with side shields or chemical splash goggles.[10]
Chemical-resistant gloves (Nitrile rubber, 11-13 mil thickness recommended).[9]
Fully buttoned lab coat.
Use in a fume hood. If a hood is not available, a NIOSH-approved respirator with an appropriate cartridge is required.[7]
Handling Solutions
Chemical splash goggles. A face shield is recommended if there is a splash hazard.[10]
Chemical-resistant gloves (Nitrile rubber, 11-13 mil thickness recommended).[9]
Chemical-resistant gloves (Nitrile rubber, 11-13 mil thickness recommended).[9]
Chemical-resistant apron over a lab coat.
Use in a fume hood.
Cleaning Spills
Chemical splash goggles and a face shield.
Heavy-duty chemical-resistant gloves.
Chemical-resistant suit or apron.
A NIOSH-approved respirator with an appropriate cartridge may be necessary depending on the spill size and location.
Step-by-Step Handling and Disposal Protocols
Safe Handling Protocol
Preparation: Before starting any work, ensure the fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment and reagents.
Donning PPE: Put on all required PPE as outlined in the table above. Inspect gloves for any signs of damage before use.[8]
Weighing and Transfer:
Perform all weighing and transfers of solid 6-(Neopentyloxy)-1,2,4-triazine within the fume hood.
Use a spatula or other appropriate tool for transfers to minimize dust generation.
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
Running the Reaction:
Set up the reaction apparatus within the fume hood.
Ensure all joints are properly sealed.
Monitor the reaction closely from outside the fume hood.
Work-Up and Purification:
Conduct all extraction, filtration, and chromatography steps within the fume hood.
Be mindful of potential pressure buildup in separatory funnels and vent frequently.
Post-Handling:
Decontaminate all surfaces and equipment that may have come into contact with the compound.
Properly label and store any remaining material.
Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly.
Emergency Procedures
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[3][10] If irritation persists, seek medical attention.
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Spill:
Small Spill: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Large Spill: Evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing 6-(Neopentyloxy)-1,2,4-triazine must be treated as hazardous waste.
Waste Collection:
Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
Do not mix with other incompatible waste streams.
Container Labeling: Label waste containers with "Hazardous Waste," the full chemical name "6-(Neopentyloxy)-1,2,4-triazine," and the approximate concentration and quantity.
Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not pour any waste down the drain.[8][12] Empty containers should also be disposed of as hazardous waste.[13]
Conclusion: A Culture of Safety
By adhering to these guidelines, you are fostering a culture of safety in your laboratory. While this guide provides a comprehensive framework, it is crucial to supplement it with your institution's specific safety protocols and to always exercise sound scientific judgment. Your commitment to safety is paramount to the success of your research and the well-being of your colleagues.
References
Synerzine. (2019, January 24). SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-.
Agilent Technologies. (2019, April 1).
Fisher Scientific. (2005, October 3).
Winfield Solutions, LLC. (2007, September 12).
ChemicalBook. (2025, June 28).
New Jersey Department of Environmental Protection. TRIAZINES.
K-134MBL. (2016, February 15).
Fisher Scientific. (2024, February 14).
Thermo Fisher Scientific. (2025, December 19).
TCI America. (2017, August 18).
Thermo Fisher Scientific. (2025, September 7).
Spectrum Chemical. (2018, August 7).
TCI Chemicals. (2019, April 9).
Benchchem. (2025).
2,4,6-Tris(2-pyridyl)-s-triazine.
Pelkonen, O., & Raunio, H. (2019). Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. International Journal of Molecular Sciences, 20(23), 5874.
Nesheim, O. N. (2019). Pesticide Toxicity Profile: Triazine Pesticides. EDIS, 2019(6).
Pyreno-1,2,4-triazines as multifunctional luminogenic click reagents. Organic & Biomolecular Chemistry.
Taylor & Francis. Triazine – Knowledge and References.
Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, November 25). 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol: Human health tier II assessment.
1,2,4-Triazine derivatives, process for preparing such compounds, pharmaceutical compositions and intermediates utilized for thi.
WO2014115171A1 - Triazine compounds and a process for preparation thereof.